Technical Guide: Mechanism of Action of 5-methylbenzo[c]oxaborol-1(3H)-ol
The following technical guide details the mechanism of action for 5-methylbenzo[c]oxaborol-1(3H)-ol (and its clinically validated 5-fluoro analog, Tavaborole). It focuses on the unique boron-driven "trapping" mechanism w...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action for 5-methylbenzo[c]oxaborol-1(3H)-ol (and its clinically validated 5-fluoro analog, Tavaborole). It focuses on the unique boron-driven "trapping" mechanism within the Leucyl-tRNA Synthetase (LeuRS) editing domain.
Targeting Fungal Protein Synthesis via Boron-Mediated tRNA Trapping
Executive Summary
5-methylbenzo[c]oxaborol-1(3H)-ol belongs to the benzoxaborole class of antifungal agents.[1][2] Its efficacy is derived from a unique pharmacophore: a boron atom incorporated into a cyclic hemiacetal ring. Unlike traditional antifungals that target cell membrane integrity (azoles, polyenes), this compound acts as a protein synthesis inhibitor .
The mechanism is highly specific: it targets the editing domain of the fungal enzyme Leucyl-tRNA Synthetase (LeuRS) .[2] By forming a stable, covalent adduct with the 3'-terminal adenosine of tRNA^Leu, it locks the enzyme in a non-functional state, effectively "trapping" the tRNA and halting essential protein biosynthesis.
Chemical Basis of Efficacy
The core of this mechanism lies in the electronic properties of the boron atom at position 1 of the oxaborole ring.
The Boron Pharmacophore
Lewis Acidity: The boron atom possesses an empty
-orbital, making it a Lewis acid (electron pair acceptor).
Reversible Covalent Binding: This empty orbital allows the boron to readily react with electron-rich nucleophiles, specifically cis-diols (adjacent hydroxyl groups) found on carbohydrates and ribose sugars.
5-Position Substitution: The substituent at the 5-position (methyl in this specific query, fluoro in the drug Tavaborole) modulates the pKa and Lewis acidity of the boron center.
Note: While the electron-withdrawing fluorine (in Tavaborole) enhances Lewis acidity for tighter binding, the 5-methyl group provides lipophilicity, influencing nail plate penetration and intracellular accumulation while maintaining the core binding mechanism.
LeuRS is a Class I aminoacyl-tRNA synthetase responsible for charging tRNA^Leu with the amino acid Leucine.[1][2] It has two distinct active sites:
Synthetic Site: Activates Leucine (Leu + ATP → Leu-AMP) and transfers it to the tRNA.
Editing (Proofreading) Site: Hydrolyzes mischarged amino acids (e.g., Isoleucine or Norvaline attached to tRNA^Leu) to ensure high-fidelity translation.
The oxaborole mechanism specifically exploits the Editing Site.
Detailed Mechanism of Action: The "Trapping" Paradigm
The inhibition proceeds through a high-affinity "pincer" mechanism that requires the simultaneous presence of the drug, the enzyme, and the tRNA substrate.
Step-by-Step Molecular Events
Entry: The oxaborole molecule enters the CP1 editing domain of the fungal LeuRS.[2]
Adduct Formation: The boron atom attacks the 2',3'-cis-diol of the 3'-terminal adenosine (A76) of the tRNA^Leu.
The "Trap": This reaction forms a stable tRNA-oxaborole adduct .
This adduct structurally mimics the charged aminoacyl-tRNA terminus usually found in the editing site.
However, unlike a mischarged amino acid, the oxaborole adduct cannot be hydrolyzed by the enzyme.
Steric Occlusion: The adduct is locked within the editing pocket, held in place by hydrogen bonds and hydrophobic interactions with specific residues (e.g., Threonine and Aspartic Acid residues in the fungal CP1 domain).
Enzymatic Stall: With the tRNA trapped in the editing domain, the enzyme cannot release the tRNA to the ribosome, nor can it proceed with further aminoacylation cycles. The pool of functional Leu-tRNA is depleted, leading to the cessation of protein synthesis and fungal cell death.[3]
Visualizing the Pathway
Figure 1: The catalytic cycle of LeuRS and the interception by the oxaborole inhibitor at the editing site.[2][4]
Experimental Validation Framework
To validate this mechanism in a drug development context, the following self-validating protocols are standard.
Protocol A: Aminoacylation Inhibition Assay
Objective: Quantify the inhibition of Leu-tRNA^Leu formation.
Parameter
Specification
Enzyme
Recombinant fungal LeuRS (e.g., C. albicans or T. rubrum)
Substrate
Total tRNA (yeast) or transcript tRNA^Leu
Tracer
L-[^14C]-Leucine or L-[^3H]-Leucine
Inhibitor
5-methylbenzo[c]oxaborol-1(3H)-ol (dissolved in DMSO)
Control
DMSO vehicle (0% inhibition)
Workflow:
Preparation: Prepare a reaction mix containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 5 mM DTT, 4 mM ATP, and tRNA (2 mg/mL).
Incubation: Add LeuRS enzyme (20 nM final) and Inhibitor (varying concentrations). Incubate for 15 minutes at 25°C to allow equilibrium.
Initiation: Start reaction by adding radiolabeled Leucine.
Sampling: At defined time points (e.g., 0, 5, 10 min), quench aliquots on Whatman 3MM filter paper pre-soaked in 5% Trichloroacetic acid (TCA).
Washing: Wash filters 3x with cold 5% TCA to remove free radioactive Leucine. Only Leucine attached to tRNA (precipitated) remains.
Quantification: Dry filters and measure radioactivity via liquid scintillation counting.
Analysis: Plot CPM vs. Time. Calculate initial velocity (
). Determine IC50 by plotting vs. [Inhibitor].
Protocol B: The "Trapping" Assay (Filter Binding)
Objective: Prove the formation of the stable tRNA-Drug-Enzyme complex.
Use radiolabeled tRNA^Leu (labeled at the 3' end or body-labeled).
Incubate LeuRS + [^32P]-tRNA + Oxaborole.
Pass the mixture through a nitrocellulose filter.
Logic: Free tRNA passes through; Protein-bound tRNA sticks to the filter.
Result: In the presence of oxaborole, retention of tRNA on the filter increases significantly compared to enzyme alone (where tRNA has a fast off-rate), confirming the "trapped" state.
Resistance Mechanisms
Understanding resistance validates the target specificity. Resistance to benzoxaboroles typically arises from point mutations in the LeuRS editing domain .
Key Mutations: Residues such as T203 or D487 (numbering varies by species).
Mechanism: These mutations alter the geometry of the editing pocket, preventing the oxaborole ring from binding or destabilizing the boron-tRNA adduct, while often retaining enough editing function for the cell to survive.
References
Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[2] Science, 316(5832), 1759-1761. Link
Baker, S. J., et al. (2011). "Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis." Journal of Medicinal Chemistry, 49(15), 4447-4450. Link
Palencia, A., et al. (2016). "Structural basis for benzoxaborole resistance in a fungal aminoacyl-tRNA synthetase." Nature Communications, 7, 12470. Link
Cagan, A., et al. (2014). "LeuRS editing domain as a target for antifungal drugs." ACS Chemical Biology, 9(11), 2555-2562. Link
The Resurgence of Boron: A Technical Guide to Benzoxaborole Derivatives in Medicinal Chemistry
Abstract Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged from relative obscurity to become a significant scaffold in modern medicinal chemistry.[1][2][3][4][5][6][7] Their unique chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged from relative obscurity to become a significant scaffold in modern medicinal chemistry.[1][2][3][4][5][6][7] Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds, have enabled the development of novel therapeutics with diverse mechanisms of action.[3][8][9] This guide provides an in-depth technical review of benzoxaborole derivatives, intended for researchers, scientists, and drug development professionals. We will explore the core chemical features, delve into the molecular mechanisms of action of key approved drugs, discuss the expanding therapeutic landscape, and provide insights into the structure-activity relationships that govern their biological effects.
Introduction: The Benzoxaborole Scaffold - A Privileged Structure
The benzoxaborole core, a fusion of a benzene ring and an oxaborole ring, possesses a unique combination of stability, water solubility, and reactivity that makes it an attractive starting point for drug design.[1][10] Unlike many traditional carbon-based scaffolds, the boron atom in the benzoxaborole ring system is a Lewis acid, capable of accepting a pair of electrons. This electrophilic nature allows for unique interactions with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues and the cis-diols found in various biological molecules.[9][11] This ability to form reversible covalent bonds is a key differentiator from many conventional drug candidates and underpins the diverse biological activities of this class of compounds.[3][8][9]
The versatility of the benzoxaborole scaffold has led to the discovery and development of drugs targeting a wide array of diseases, including inflammatory conditions, fungal infections, and bacterial infections.[2][4][5][6][7][12] Two notable FDA-approved drugs, crisaborole for atopic dermatitis and tavaborole for onychomycosis, highlight the clinical success of this chemical class.[1][4][5][12] Furthermore, the benzoxaborole moiety is a component of vaborbactam, a β-lactamase inhibitor used to combat antibiotic resistance.[13]
The Chemistry of Benzoxaboroles: Synthesis and Properties
The synthesis of benzoxaborole derivatives has evolved significantly, allowing for the creation of diverse chemical libraries for biological screening. A common synthetic route involves the conversion of a substituted 2-formylphenylboronic acid. The inherent properties of benzoxaboroles, such as their hydrolytic stability and favorable pKa compared to their acyclic boronic acid counterparts, contribute to their drug-like characteristics.[1][10] The ability to modify the substituents on the benzene ring allows for fine-tuning of the molecule's physicochemical properties and biological activity.[14]
Mechanisms of Action: A Tale of Three Targets
The therapeutic success of benzoxaborole derivatives stems from their ability to selectively target and inhibit key enzymes through distinct mechanisms.
Crisaborole: Inhibition of Phosphodiesterase 4 (PDE4) for Atopic Dermatitis
Crisaborole (Eucrisa®) is a non-steroidal topical treatment for mild-to-moderate atopic dermatitis.[15][16] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[15][16][17][18][19]
The Inflammatory Pathway: In atopic dermatitis, overactive PDE4 in immune cells leads to the degradation of cyclic adenosine monophosphate (cAMP).[15][19] Lower levels of cAMP are associated with the production of pro-inflammatory cytokines, which drive the signs and symptoms of the disease.[17]
Crisaborole's Intervention: Crisaborole penetrates the skin and inhibits PDE4, leading to an increase in intracellular cAMP levels.[17][18] This, in turn, is thought to reduce the production of inflammatory cytokines, thereby alleviating the inflammation associated with atopic dermatitis.[17] The boron atom in crisaborole is believed to interact with the bimetal center of the PDE4 enzyme.
Caption: Mechanism of action of Crisaborole in atopic dermatitis.
Tavaborole (Kerydin®) is a topical antifungal agent used for the treatment of onychomycosis, a fungal infection of the nails.[20][21][22][23] Its mechanism of action is the inhibition of fungal protein synthesis by targeting a crucial enzyme, leucyl-tRNA synthetase (LeuRS).[20][22][23][24]
Essential Fungal Protein Synthesis: LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.
Tavaborole's Disruptive Role: Tavaborole inhibits LeuRS, thereby halting the synthesis of essential fungal proteins.[20][21][22][23] This disruption of protein synthesis ultimately leads to the cessation of fungal growth and cell death. The boron atom of tavaborole is thought to form an adduct with the tRNA in the enzyme's active site.
Caption: Mechanism of action of Tavaborole in fungal cells.
Vaborbactam: A β-Lactamase Inhibitor to Combat Antibiotic Resistance
Vaborbactam is not a direct antibacterial agent but a β-lactamase inhibitor.[25][26] It is co-formulated with the carbapenem antibiotic meropenem (Vabomere®) to treat complicated urinary tract infections caused by certain Gram-negative bacteria.[27][28]
The Threat of β-Lactamases: Many bacteria have developed resistance to β-lactam antibiotics by producing enzymes called β-lactamases, which hydrolyze and inactivate the antibiotic. Serine β-lactamases, such as Klebsiella pneumoniae carbapenemase (KPC), are a major clinical concern.[26][27][29]
Vaborbactam's Protective Role: Vaborbactam is a boronic acid-based β-lactamase inhibitor that protects meropenem from degradation by these enzymes.[25][27][29] The boron atom in vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, effectively inactivating the enzyme.[26][27] This allows meropenem to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.[25]
Caption: Mechanism of action of Vaborbactam in combination with Meropenem.
Therapeutic Applications: An Expanding Horizon
The success of crisaborole, tavaborole, and vaborbactam has spurred further investigation into the therapeutic potential of benzoxaborole derivatives across a wide range of diseases.[1][2][3][4][5][6][7][30]
Table 1: Therapeutic Applications of Benzoxaborole Derivatives
Structure-Activity Relationships (SAR): Guiding Drug Design
The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of benzoxaborole derivatives. Key insights from SAR studies include:
Substitution on the Benzene Ring: The position and nature of substituents on the benzoxaborole ring significantly influence biological activity. For example, the 5-fluoro substituent in tavaborole is critical for its antifungal potency.
Modifications at the Boron Center: While the hydroxyl group at the boron atom is generally important for activity, modifications can be explored to fine-tune properties.
Side Chain Elaboration: The addition of various side chains can modulate interactions with the target enzyme and improve drug-like properties. For instance, the design of 7-propanamide benzoxaboroles has yielded potent anticancer agents.[31]
Experimental Protocols: A Glimpse into the Lab
Protocol 1: General Synthesis of a 6-Substituted Benzoxaborole Derivative
This protocol provides a generalized approach for the synthesis of a 6-substituted benzoxaborole, a common scaffold in medicinal chemistry.
Starting Material: Begin with a commercially available or synthesized 4-bromo-2-formylphenylboronic acid.
Suzuki Coupling: Perform a Suzuki coupling reaction with a suitable boronic acid or ester to introduce the desired substituent at the 6-position (originally the 4-position of the starting material). This reaction is typically catalyzed by a palladium catalyst in the presence of a base.
Cyclization: The resulting 2-formylphenylboronic acid derivative will be in equilibrium with its cyclic benzoxaborole form. Purification by chromatography or crystallization will yield the desired 6-substituted benzoxaborole.
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Perspectives and Challenges
The field of benzoxaborole medicinal chemistry is poised for continued growth.[1][2] Future research will likely focus on:
Exploring New Targets: Identifying novel biological targets for benzoxaborole derivatives to address unmet medical needs.
Overcoming Resistance: Designing new benzoxaboroles that can overcome emerging resistance mechanisms, particularly in the context of infectious diseases.
Targeted Delivery: Developing strategies for the targeted delivery of benzoxaboroles to specific tissues or cells to enhance efficacy and reduce potential off-target effects.
Expanding Chemical Diversity: Synthesizing novel benzoxaborole scaffolds and libraries to explore a wider chemical space.
Despite the promise, challenges remain, including potential off-target effects due to the reactivity of the boron atom and the need for careful optimization of pharmacokinetic and pharmacodynamic properties.
Conclusion
Benzoxaborole derivatives have firmly established their place in the medicinal chemist's toolbox. Their unique boron-based chemistry enables novel mechanisms of action that have led to the successful development of new drugs for a range of diseases. With a deeper understanding of their structure-activity relationships and ongoing research into new applications, the future of benzoxaborole-based therapeutics appears bright, offering hope for the treatment of many challenging medical conditions.
References
Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024) - Taylor & Francis. (2025, October 25).
Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site.
Tavaborole | Drug Lookup | Pediatric Care Online - AAP Public
Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed. (2025, October 25).
VABOMERE (meropenem and vaborbactam) How It Works.
EUCRISA® (crisaborole)
Tavaborole (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, December 11).
Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - Dove Medical Press. (2018, September 12).
Vaborbactam – Knowledge and References - Taylor & Francis.
FAQ – Eucrisa (Crisaborole)
KERYDIN® (tavaborole) topical solution - This label may not be the latest approved by FDA. For current labeling information, please visit [Link].
An upcoming drug for onychomycosis: Tavaborole - PMC - NIH.
Vaborbactam - Wikipedia.
An upcoming drug for onychomycosis: Tavaborole - PubMed. (2015, October 15).
Crisaborole - DermNet.
Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024)
Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024) - Taylor & Francis. (2025, October 25).
Crisaborole - Wikipedia.
The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic tre
Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, April 13).
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Public
Benzoxaboroles in Medicinal Chemistry: A Structure-Guided Perspective on Next-Generation Therapeutics - ResearchG
Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed. (2018, May 11).
The synthesis of benzoxaboroles and their applic
Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). (2018, May 11).
The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchG
Benzoxaboroles | Tokyo Chemical Industry Co., Ltd.(APAC).
Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents | Journal of Medicinal Chemistry - ACS Public
Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC.
Synthesis and structure–activity relationships of novel benzoxaboroles as a new class of antimalarial agents | Medicines for Malaria Venture. (2011, March 29).
Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). (2018, May 11).
Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed. (2013, November 1).
Covalent drugs and the potential of benzoxaboroles - Oncodesign Services.
Amino-acid derived benzazaboroles: structure and function of a new chemotype. (2025, August 15).
Benzoxaboroles for Drug Design - Enamine.
Benzoxaborole medicinal agents.
Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics - PubMed. (2025, October 10).
Benzoxaboroles for Drug Design - Enamine.
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19).
Application Notes & Protocols: The Role of 5-Methylbenzo[c]oxaborol-1(3H)-ol in Modern Antifungal Drug Discovery
Introduction: The Emergence of Benzoxaboroles in an Era of Fungal Resistance The landscape of infectious diseases is perpetually challenged by the rise of drug-resistant pathogens. Invasive fungal infections, in particul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emergence of Benzoxaboroles in an Era of Fungal Resistance
The landscape of infectious diseases is perpetually challenged by the rise of drug-resistant pathogens. Invasive fungal infections, in particular, represent a growing threat to public health, especially among immunocompromised populations.[1] For decades, our therapeutic arsenal has been dominated by a limited number of drug classes, primarily azoles, polyenes, and echinocandins, which largely target the fungal cell membrane or cell wall.[2][3] This has inevitably led to the selection of resistant strains, creating an urgent need for novel antifungal agents with distinct mechanisms of action.
Enter the benzoxaboroles, a versatile class of boron-based heterocyclic compounds.[4][5] Their unique chemical architecture, centered around a boron atom, confers novel biological activities and favorable pharmacological properties.[6] While several benzoxaboroles have been explored for various therapeutic applications, their role as antifungal agents is particularly noteworthy.[6][7] The FDA-approved drug tavaborole (AN2690), a 5-fluoro substituted benzoxaborole, has validated this class as a clinically effective treatment for onychomycosis (a fungal nail infection).[8][9][10]
This guide focuses on 5-methylbenzo[c]oxaborol-1(3H)-ol , a representative member of this promising class. We will delve into its molecular mechanism, provide detailed protocols for its evaluation, and discuss its application as a foundational scaffold in the rational design of next-generation antifungal therapeutics.
Part 1: The Core Mechanism of Action: Leucyl-tRNA Synthetase Inhibition
Unlike conventional antifungals that disrupt fungal cell structure, benzoxaboroles like 5-methylbenzo[c]oxaborol-1(3H)-ol attack a fundamental process essential for fungal life: protein synthesis.[11][12] The primary target is a crucial enzyme known as cytosolic leucyl-tRNA synthetase (LeuRS).[8][13][14][15]
The Oxaborole tRNA Trapping (OBORT) Mechanism:
Aminoacyl-tRNA synthetases (aaRSs) are vital enzymes that ensure the correct amino acid is attached to its corresponding transfer RNA (tRNA) during the translation of the genetic code.[16] The LeuRS enzyme not only charges tRNA with leucine (the "synthesis" step) but also possesses a proofreading or "editing" capability to remove incorrectly charged amino acids, ensuring fidelity in protein synthesis.[17][18]
The antifungal power of benzoxaboroles lies in their ability to exploit this editing site.[16][19] The boron atom of the oxaborole ring is the key to this unique mechanism. It forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on the tRNA molecule, but only when the tRNA is bound within the editing site of the LeuRS enzyme.[16] This event effectively traps the tRNA molecule, locking the enzyme in an inactive state and preventing catalytic turnover.[16][17] The resulting halt in protein synthesis ultimately leads to fungal cell death.[12][15] This novel mode of action is termed the Oxaborole tRNA Trapping (OBORT) mechanism.[20]
Caption: The Oxaborole tRNA Trapping (OBORT) mechanism.
Part 2: Applications in Antifungal Drug Discovery
The unique mechanism of benzoxaboroles makes them a highly attractive scaffold for antifungal drug discovery.[4] 5-methylbenzo[c]oxaborol-1(3H)-ol can be utilized both as a lead compound for screening and as a foundational structure for chemical modification to optimize antifungal properties.
Key Advantages:
Novel Target: Targeting LeuRS circumvents common resistance mechanisms associated with azoles and other classes.[20]
Broad Spectrum Potential: Different benzoxaborole derivatives have shown activity against a wide range of fungal pathogens, including dermatophytes like Trichophyton rubrum and yeasts like Candida albicans.[7][21][22]
Favorable Physicochemical Properties: Benzoxaboroles are typically low molecular weight compounds, a property that facilitates effective penetration through biological barriers like the human nail plate, making them ideal for topical applications.[9][10][13][14]
Representative Antifungal Activity of Benzoxaborole Derivatives
The following table summarizes Minimum Inhibitory Concentration (MIC) data for various benzoxaborole derivatives against key fungal pathogens, illustrating the potential of this chemical class.
Note: The data presented is for various derivatives within the broader oxaborole/benzoxaborole class to demonstrate the established antifungal potential. Specific MIC values for 5-methylbenzo[c]oxaborol-1(3H)-ol would need to be determined empirically using the protocols outlined below.
Part 3: Experimental Protocols for Antifungal Evaluation
To assess the antifungal potential of 5-methylbenzo[c]oxaborol-1(3H)-ol, standardized in vitro susceptibility testing is paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provide a robust framework for determining the compound's activity.[26][27]
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of the test compound that inhibits the visible growth of a fungus.[26]
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
5-methylbenzo[c]oxaborol-1(3H)-ol
Dimethyl sulfoxide (DMSO)
RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS
Compound Preparation: Prepare a stock solution of 5-methylbenzo[c]oxaborol-1(3H)-ol in DMSO at a concentration 100 times the highest desired final test concentration.
Plate Preparation:
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
In a separate tube, dilute the compound stock solution 1:50 in RPMI-1640 to create the starting concentration for the plate.
Add 200 µL of this starting concentration to well 1.
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
Inoculum Preparation:
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[27]
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
Senior Scientist's Note: The final inoculum density is critical. Too high a density can lead to falsely elevated MIC values (the "inoculum effect"), while too low a density may result in insufficient growth for accurate reading. The 0.5 McFarland standard is a crucial checkpoint for reproducibility.
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well is now 200 µL, and the compound concentrations are halved to their final test values. Add 100uL of uninoculated RPMI to well 12.
Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours, depending on the growth rate of the fungal species.
MIC Determination:
Visually inspect the plate. The MIC is the lowest compound concentration where growth is significantly reduced (typically ≥50% reduction) compared to the growth control (well 11).[26]
Alternatively, for a quantitative reading, measure the optical density (OD) at 530 nm. The MIC is the concentration that shows a ≥50% reduction in OD compared to the growth control.
Protocol 3.2: Determination of Minimum Fungicidal Concentration (MFC)
This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Methodology:
Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed complete growth inhibition.
Spot the aliquot onto a fresh, compound-free agar plate (e.g., Sabouraud Dextrose Agar).
Incubate the agar plate at 35°C for 24-48 hours.
The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFUs compared to the initial inoculum) on the subculture plate.
Senior Scientist's Note: A compound is generally considered fungicidal if the MFC is no more than four times its MIC value. This distinction is clinically relevant, as fungicidal agents are often preferred for treating infections in immunocompromised patients.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
5-methylbenzo[c]oxaborol-1(3H)-ol serves as an excellent starting point for SAR studies. The benzoxaborole scaffold has several positions that can be modified to enhance potency, broaden the antifungal spectrum, improve selectivity for the fungal LeuRS over the human counterpart, and optimize pharmacokinetic properties.[17][25]
Caption: Benzoxaborole scaffold highlighting key positions for SAR studies.
Causality in Experimental Choices:
Position 5 Substitution: The user's compound has a methyl group at position 5. Tavaborole has a fluorine atom at this same position.[12][21] This seemingly small change can significantly impact the compound's electronic properties and its interaction with the LeuRS active site, as well as its metabolic stability. SAR campaigns would synthesize a library of analogs with different substituents at this position (e.g., -Cl, -CN, -OCH₃) to find the optimal balance of potency and safety.[25]
Selectivity: A critical goal is to design compounds that are highly selective for fungal LeuRS over human LeuRS. While the overall editing site is conserved, subtle differences between the fungal and human enzymes can be exploited.[17] Adding or modifying substituents on the benzene ring can create new interactions with amino acid residues present in the fungal enzyme but not the human one, thereby increasing the therapeutic index.[17]
Conclusion
5-methylbenzo[c]oxaborol-1(3H)-ol and the broader benzoxaborole class represent a significant advancement in the field of antifungal drug discovery. Their novel mechanism of action, targeting the essential enzyme leucyl-tRNA synthetase, provides a powerful tool to combat drug-resistant fungal pathogens. By leveraging the detailed protocols for in vitro evaluation and applying rational drug design principles based on structure-activity relationships, researchers can unlock the full potential of this boron-based scaffold to develop urgently needed, next-generation antifungal therapies.
References
Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Vertex AI Search.
Coronado, D., Merchant, T., Chanda, S., et al. (2015). In vitro nail penetration and antifungal activity of tavaborole, a boron-based pharmaceutical. Journal of Drugs in Dermatology, 14, 609. As cited in "Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis".
Gupta, A. K., & Sharma, P. (2014). An upcoming drug for onychomycosis: Tavaborole. Indian Journal of Dermatology, Venereology, and Leprology, 80(6), 483-486.
Elewski, B. E., & Aly, R. (2018). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis.
Tavaborole - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
Paller, A. S., et al. (2019). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis.
What is the mechanism of Crisaborole? (2024, July 17). Patsnap Synapse. Retrieved February 23, 2026, from [Link]
Gupta, A. K., & Daigle, D. (2015). Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Skin Therapy Letter, 20(6), 1-4.
Naik, H., & Netha, R. (2023). Crisaborole in Dermatology.
Crisaborole - DermNet. (n.d.). DermNet. Retrieved February 23, 2026, from [Link]
Kim, J., et al. (2021). Exploring boron applications in modern agriculture: A structure-activity relationship study of a novel series of multi-substitution benzoxaboroles for identification of potential fungicides. Bioorganic & Medicinal Chemistry Letters, 43, 128089.
Ciesielski, S., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 6030.
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742.
Ramirez, J. M., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-42.
Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450.
Boron is key to antifungal agent. (2007, June 21). Chemistry World. Retrieved February 23, 2026, from [Link]
Kumar, D., et al. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024).
Kumar, D., et al. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024).
Foley, K., & Gupta, A. K. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185-6190.
Li, Y., et al. (2023). Discovery of Novel Benzoxaborole-Containing Streptochlorin Derivatives as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry, 71(16), 6342-6352.
Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761.
Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. (2021).
Ciesielski, S., et al. (2021). Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. Molecules, 26(19), 5988.
Li, Y., et al. (2021). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 12(5), 848-860.
Crepin, T., et al. (2009). Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. Journal of Molecular Biology, 390(3), 534-547.
Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (n.d.). MedChemComm (RSC Publishing).
Maubon, D., et al. (2023). Spectrum of activity of the antifungal agents used to treat invasive candidiasis.
Ramirez, J. M., et al. (2024). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
Hasbun, R., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S43-S50.
Ramirez, J. M., et al. (2023). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
Vanden Bossche, H. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 7(Suppl 4), S578-S581.
Leonard, S. E., & Wieder, A. M. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 39(20), 159-166.
Li, X., et al. (2014). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Molecules, 19(11), 17743-17754.
Patel, J. R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of the Korean Chemical Society, 56(4), 455-460.
Antifungal Susceptibility Testing for C. auris. (2024, April 24). Centers for Disease Control and Prevention. Retrieved February 23, 2026, from [Link]
Espinel-Ingroff, A. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi, 4(3), 104.
Bennett, A. C. (2025). Mechanisms of action in antifungal drugs. Research Starters.
Antifungal chemicals promising function in disease prevention, method of action and mechanism. (2023).
Antifungal chemicals promising function in disease prevention, method of action and mechanism. (2023). SciELO.
Synthesis and Antimicrobial Activity of Novel Pyrazole-5-one Containing 1, 3, 4-oxadiazole Sulfonyl Phosphon
Andes, D. R., & Safdar, N. (2015). Antifungal Agents. Infectious Disease Clinics of North America.
The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. (n.d.). MDPI.
Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity rel
Application Notes and Protocols: 5-Methylbenzo[c]oxaborol-1(3H)-ol in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxaborole Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery The benzoxaborole moiety has emerged as a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxaborole Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery
The benzoxaborole moiety has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including antifungal, antibacterial, and, notably, anti-inflammatory properties.[1][2] The unique electronic nature of the boron atom within this heterocyclic system allows for reversible covalent interactions with biological targets, a feature that has been successfully exploited in drug design. The most prominent example of a benzoxaborole-based anti-inflammatory drug is Crisaborole (formerly AN2728), a non-steroidal topical treatment approved for mild to moderate atopic dermatitis.[3][4][5] Crisaborole's success has spurred further investigation into the potential of other substituted benzoxaboroles as a source of novel anti-inflammatory compounds.
This application note focuses on 5-methylbenzo[c]oxaborol-1(3H)-ol, a key intermediate for the development of a new generation of anti-inflammatory agents. The presence of the methyl group at the 5-position offers a strategic point for influencing the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can be fine-tuned to optimize drug-like characteristics. We will delve into the established anti-inflammatory mechanism of benzoxaboroles, provide detailed protocols for the synthesis of the 5-methyl core structure, and outline strategies for its elaboration into potential therapeutic candidates.
Mechanism of Action: Targeting the Inflammatory Cascade via PDE4 Inhibition
The primary anti-inflammatory mechanism of benzoxaborole-based compounds like Crisaborole is the inhibition of phosphodiesterase 4 (PDE4).[6][7] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses.[8]
By inhibiting PDE4, benzoxaboroles lead to an increase in intracellular cAMP levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn downregulates the activity of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and NFAT pathways.[3][4] This cascade of events ultimately leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-5, IL-12, IL-23), and interferon-gamma (IFN-γ).[3][6] The low molecular weight of benzoxaborole compounds facilitates their penetration through the skin, making them particularly suitable for topical applications in inflammatory skin conditions.[3][6]
Figure 1: Mechanism of action of benzoxaborole derivatives as PDE4 inhibitors.
Synthetic Protocols
The synthesis of anti-inflammatory compounds from 5-methylbenzo[c]oxaborol-1(3H)-ol can be approached in a modular fashion. First, the core benzoxaborole structure is synthesized. Subsequently, this core can be functionalized to generate a library of potential drug candidates.
Protocol 1: Synthesis of 5-Methylbenzo[c]oxaborol-1(3H)-ol
This protocol outlines a plausible multi-step synthesis of the target intermediate, starting from commercially available materials. The key steps involve the preparation of a substituted benzyl alcohol, followed by a metal-halogen exchange and cyclization with a borate ester.
Step 1a: Synthesis of 2-Bromo-4-methylbenzyl alcohol
This step focuses on the reduction of 2-bromo-4-methylbenzoic acid to the corresponding benzyl alcohol.
Materials:
2-Bromo-4-methylbenzoic acid
Lithium aluminum hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Ethyl acetate
Hexane
Silica gel for column chromatography
Procedure:
Under an inert atmosphere (e.g., Argon), carefully add 2-bromo-4-methylbenzoic acid (1 equivalent) in portions to a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 21-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cautiously quench the reaction by the slow addition of Na₂SO₄·10H₂O.
Stir the resulting mixture for 24 hours at room temperature.
Filter the solid and concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-bromo-4-methylbenzyl alcohol.[3]
Step 1b: Synthesis of 5-Methylbenzo[c]oxaborol-1(3H)-ol
This step involves the conversion of the benzyl alcohol to the final benzoxaborole.
Materials:
2-Bromo-4-methylbenzyl alcohol (from Step 1a)
n-Butyllithium (n-BuLi) in hexanes
Triisopropyl borate
Anhydrous Tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Diethyl ether
Brine
Procedure:
Dissolve 2-bromo-4-methylbenzyl alcohol (1 equivalent) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by adding 1 M HCl and stir for 1 hour.
Extract the aqueous layer with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or silica gel chromatography to yield 5-methylbenzo[c]oxaborol-1(3H)-ol.
Figure 2: Synthetic workflow for the preparation of 5-methylbenzo[c]oxaborol-1(3H)-ol.
Protocol 2: General Procedure for the Synthesis of Aryloxy-Substituted Anti-inflammatory Candidates
This protocol describes a general method for coupling the synthesized 5-methylbenzo[c]oxaborol-1(3H)-ol with various phenols to generate derivatives analogous to Crisaborole. This is a common strategy for building diversity in drug discovery programs.
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
To a solution of 5-methylbenzo[c]oxaborol-1(3H)-ol (1 equivalent), the desired phenol (1.1 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF at 0°C, add DIAD or DEAD (1.5 equivalents) dropwise.
Allow the reaction mixture to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by silica gel column chromatography to afford the desired 5-methyl-substituted aryloxy-benzoxaborole derivative.
Data Presentation: Expected Properties and Activity
While specific experimental data for derivatives of 5-methylbenzo[c]oxaborol-1(3H)-ol are not extensively published, we can extrapolate expected outcomes based on analogous compounds in the literature. The following table provides a template for data that should be collected and analyzed for newly synthesized compounds.
TBD: To Be Determined experimentally. Data for Crisaborole is provided for reference.
Trustworthiness and Self-Validation
The protocols provided are based on well-established synthetic methodologies in organic chemistry.[4] To ensure the trustworthiness and reproducibility of these results, the following self-validating steps are crucial:
Structural Confirmation: The identity and purity of all synthesized compounds, especially the final products, must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Purity Analysis: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the standard for compounds intended for biological screening.
Reproducibility: Each synthetic step should be performed multiple times to ensure the reproducibility of yields and purity.
Biological Assay Validation: In vitro assays for PDE4 inhibition and cytokine release should be conducted with appropriate positive (e.g., Crisaborole, Rolipram) and negative controls to validate the results. Dose-response curves should be generated to accurately determine IC₅₀ values.
Conclusion
5-Methylbenzo[c]oxaborol-1(3H)-ol represents a valuable and versatile starting material for the synthesis of a new generation of non-steroidal anti-inflammatory agents. By leveraging the established mechanism of PDE4 inhibition, researchers can design and synthesize novel derivatives with potentially improved efficacy, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this application note provide a solid foundation for drug discovery efforts in this promising area of medicinal chemistry.
References
Zane, L. T., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology, 15(4), 390-396. Available from: [Link]
Inxight Drugs. (n.d.). Crisaborole. Available from: [Link]
ResearchGate. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Available from: [Link]
Thomson Reuters. (2014). AN-2728. Drugs of the Future, 39(6), 391. Available from: [Link]
Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Available from: [Link]
DermNet NZ. (n.d.). Crisaborole. Available from: [Link]
ResearchGate. (2009). Discovery and structure–activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Available from: [Link]
Science China Press. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(8), 1035-1045. Available from: [Link]
PubMed. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Available from: [Link]
Patsnap. (2024). What is the mechanism of Crisaborole? Available from: [Link]
Angeli, A., et al. (2020). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 25(23), 5768. Available from: [Link]
ACS Publications. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development. Available from: [Link]
ResearchGate. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Available from: [Link]
Application Note: Characterization and Development of 5-Methylbenzo[c]oxaborol-1(3H)-ol as a Fungicidal Scaffold
Executive Summary: The Boron Advantage[1] The emergence of resistance to azoles and strobilurins in phytopathogenic fungi necessitates the development of novel pharmacophores. 5-methylbenzo[c]oxaborol-1(3H)-ol (CAS: 9057...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Boron Advantage[1]
The emergence of resistance to azoles and strobilurins in phytopathogenic fungi necessitates the development of novel pharmacophores. 5-methylbenzo[c]oxaborol-1(3H)-ol (CAS: 905710-76-1) represents a critical scaffold in the benzoxaborole class, a group of boron-heterocycles that exhibit a unique "orthogonal" mechanism of action compared to traditional fungicides.
Unlike boronic acids, the benzoxaborole ring incorporates the boron atom into a cyclic hemiester, conferring superior hydrolytic stability and water solubility.[1] This guide details the chemical synthesis, mechanism of action (MOA), and agricultural efficacy profiling of the 5-methyl derivative, positioning it as a lipophilic lead compound for crop protection against necrotrophic pathogens such as Botrytis cinerea and Alternaria solani.
Mechanism of Action: The LeuRS Trap[2][3]
The fungicidal activity of 5-methylbenzo[c]oxaborol-1(3H)-ol is driven by the Oxaborole tRNA Trapping (OBORT) mechanism. This is a target-specific inhibition of Leucyl-tRNA Synthetase (LeuRS), an enzyme essential for protein synthesis.[1]
The Atomic Interaction
The empty
-orbital of the boron atom acts as a Lewis acid. Under physiological conditions, it forms a reversible covalent adduct with the cis-2',3'-hydroxyl groups of the 3'-terminal adenosine (A76) of tRNA.
Normal State: LeuRS aminoacylates tRNAngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
with leucine.[1] The editing domain corrects mischarged amino acids.
Inhibited State: The benzoxaborole binds in the editing pocket (CP1 domain) of LeuRS.[2][3]
The Trap: The boron atom covalently crosslinks the tRNA's terminal adenosine ribose to the enzyme. This "locks" the tRNA onto the enzyme, preventing catalytic turnover and halting protein synthesis.[2][4][5]
MOA Visualization
Figure 1: The Oxaborole tRNA Trapping (OBORT) mechanism. The compound locks the tRNA into the editing site of LeuRS via a covalent boron-ribose bond.[2]
Chemical Synthesis Protocol
Objective: Synthesize high-purity (>98%) 5-methylbenzo[c]oxaborol-1(3H)-ol from 2-bromo-5-methylbenzaldehyde.
Safety Warning: Palladium catalysts are sensitive to air. Boron reagents can be sticky. Perform all steps in a fume hood.
Charge: In a dry round-bottom flask, combine 2-bromo-5-methylbenzaldehyde (5.0 g),
(7.0 g), and KOAc (7.4 g).
Purge: Add 1,4-dioxane (50 mL) and degas with
for 15 minutes.
Catalyze: Add
(0.6 g) under flow.
Reflux: Heat to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the bromide is consumed.
Filter: Cool to room temperature (RT), filter through Celite to remove Pd black, and concentrate the filtrate in vacuo.
Step B: Reductive Cyclization
Dissolve: Redissolve the crude boronate ester (from Step A) in Methanol (40 mL) and THF (10 mL).
Reduce: Cool to 0°C. Add
(1.2 eq) portion-wise over 20 minutes. (Caution: Gas evolution).
Stir: Allow to warm to RT and stir for 2 hours.
Cyclize (Critical Step): Cool back to 0°C. Slowly add 6N HCl until pH < 1. Stir for 1 hour. This hydrolyzes the pinacol ester and forces the intramolecular cyclization between the hydroxymethyl group and the boronic acid.
Workup: Remove volatiles. Extract aqueous residue with Ethyl Acetate (3x).[6] Wash organics with brine, dry over
.
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (DCM:MeOH 95:5).
Quality Control (QC) Criteria
Appearance: White to off-white solid.
NMR (DMSO-): Look for the characteristic methylene peak of the oxaborole ring at ppm and the methyl group at ppm.
NMR: A single peak around ppm indicates the cyclic boronate species.
Agricultural Efficacy Profiling
Objective: Determine the
(Effective Concentration for 50% inhibition) against key phytopathogens using the Poison Food Technique.
Experimental Design
Test Compound: 5-methylbenzo[c]oxaborol-1(3H)-ol (dissolved in DMSO).
Positive Control: Tavaborole (5-fluoro analog) or Carbendazim.
Negative Control: PDA media + 0.5% DMSO (solvent blank).
Target Pathogens:
Botrytis cinerea (Grey Mold)
Alternaria solani (Early Blight)
Fusarium graminearum (Head Blight)
Protocol
Media Prep: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.
Dosing: Add the test compound to the molten agar to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0
. Ensure final DMSO concentration is <1%.
Plating: Pour 20 mL into sterile Petri dishes. Allow to solidify.
Inoculation: Place a 5mm mycelial plug (from the margin of an actively growing colony) in the center of each plate.
Incubation: Incubate at 25°C in the dark for 72–96 hours.
Measurement: Measure colony diameter (cross-hatch method) when the control reaches 3/4 of the plate diameter.
Data Analysis & Expected Results
Calculate inhibition percentage:
(Where C = Control diameter, T = Treatment diameter)
Table 1: Comparative Efficacy (Expected Range)
Pathogen
5-Methyl (Test) ()
Tavaborole (Ref) ()
Interpretation
B. cinerea
0.8 – 1.5
0.4 – 0.8
Potent activity; slightly less active than 5-F but highly effective.[6]
5-F (Tavaborole): High metabolic stability, small atomic radius allows deep penetration into the LeuRS editing pocket.
5-Methyl (This Compound):
Pros: Increased lipophilicity (
), which aids in penetrating the waxy cuticle of plant leaves. Lower manufacturing cost compared to fluorinated intermediates.
Cons: Slightly larger steric bulk may cause minor clashes in the tightest regions of the LeuRS pocket compared to the fluoro-analog.
5-Cl/Br: Often show higher potency in vitro but suffer from poor solubility and higher molecular weight, reducing phloem mobility in plants.
Development Workflow
Figure 2: Development pipeline for benzoxaborole fungicides.
Formulation & Stability Considerations
When developing 5-methylbenzo[c]oxaborol-1(3H)-ol for field application, consider the Boron Equilibrium :
pH Sensitivity: Benzoxaboroles exist in equilibrium between the closed (active) form and the ring-opened boronic acid form.
Acidic/Neutral pH (4–7): Favors the closed oxaborole ring (Active).
Alkaline pH (>8): Promotes ring opening, reducing efficacy and potentially increasing phytotoxicity.
Recommendation: Buffer aqueous formulations (Suspension Concentrates - SC) to pH 5.5–6.5. Avoid tank mixing with highly alkaline pesticides (e.g., Bordeaux mixture).
References
Baker, S. J., et al. (2009). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry. Link
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site.[2][3][7] Science. Link
Zhang, Y., et al. (2025). Novel Benzodiazaborine Derivatives as Potent Antifungal Agents Targeting Leucyl-tRNA Synthase.[4][7] Journal of Agricultural and Food Chemistry.[4] Link
Liu, H., et al. (2020). Inhibiting Protein Prenylation with Benzoxaboroles to Target Fungal Plant Pathogens.[1][4][8][9] ACS Infectious Diseases. Link
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.[9] Chemical Reviews. Link
troubleshooting low yield in 5-methylbenzo[c]oxaborol-1(3h)-ol preparation
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 5-methylbenzo[c]oxaborol-1(3H)-ol. As Senior Application S...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 5-methylbenzo[c]oxaborol-1(3H)-ol. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering in-depth explanations for common experimental pitfalls and providing logical, field-tested solutions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.
Troubleshooting Guide: Navigating Low Yields
This section addresses the most common and frustrating issue in the synthesis of 5-methylbenzo[c]oxaborol-1(3H)-ol: low or inconsistent product yield. The questions are structured to guide you through a systematic process of elimination, from starting materials to reaction conditions and work-up procedures.
Q1: My reaction has very low or no conversion of the starting material. Where should I begin my investigation?
Low or no conversion is a frequent problem that can often be traced back to the integrity of the reagents or the reaction setup. A systematic check is the most efficient way to identify the root cause.[1]
Initial Checks & Key Areas:
Reagent Purity and Stability:
Starting Materials: The primary routes to benzoxaboroles often involve either an ortho-halobenzyl alcohol (like 2-bromo-4-methylbenzyl alcohol) or a 2-formylphenylboronic acid derivative.[2][3] Ensure these precursors are pure. Impurities in the starting material can introduce competing side reactions or poison the catalyst.[1]
Boron Source: Whether you are using a boronic acid, a boronic ester (e.g., pinacol ester), or a diboron reagent (like B₂Pin₂), its quality is paramount. Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation (loss of the boron group) if handled or stored improperly.[4] Boronic esters often show improved stability.[5]
Catalyst and Ligand: Palladium catalysts are sensitive to air and moisture and can degrade over time, losing activity.[1] Always use a fresh or properly stored batch. The choice of phosphine ligand is also critical, as it modulates the catalyst's activity and stability.[5][6]
Solvents and Base: Ensure solvents are anhydrous and properly degassed. The presence of oxygen is a well-known cause of side reactions, such as the homocoupling of boronic acids, and can lead to catalyst deactivation.[4][7] The base (e.g., K₂CO₃, Cs₂CO₃) must be anhydrous and of high purity.
Reaction Atmosphere:
Inert Conditions: The catalytic cycle for palladium-catalyzed cross-coupling reactions involves sensitive Pd(0) species.[5] It is absolutely critical to maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time. Even trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction.[7]
Troubleshooting Workflow for No Conversion
The following flowchart provides a logical path for diagnosing a failed reaction.
Caption: Troubleshooting workflow for low or no reaction conversion.
Q2: I see some product, but the yield is poor and my crude NMR shows several byproducts. What are the likely side reactions?
Observing byproducts is a good diagnostic sign, as it indicates the catalyst is active but that reaction conditions may favor undesirable pathways. The most common side reactions in benzoxaborole synthesis are protodeboronation, homocoupling, and dehalogenation.
Side Reaction
Description
Primary Cause(s)
Preventative Measures
Protodeboronation
Replacement of the C-B bond with a C-H bond. This reverts the borylated intermediate back to a starting material-like structure.
Excess moisture; overly acidic or basic conditions; prolonged reaction times at high temperatures.[8]
Ensure anhydrous conditions; optimize base concentration and reaction time; consider using more stable boronic esters (e.g., neopentyl glycol or pinacol esters).[9]
Homocoupling
The coupling of two boronic acid/ester molecules to form a biaryl byproduct.
Presence of oxygen; use of a Pd(II) precatalyst without efficient reduction to Pd(0); high temperatures.[4]
Rigorously degas all solvents and the reaction vessel; use a Pd(0) source directly or ensure conditions promote rapid reduction of the Pd(II) precatalyst.[10][11]
Dehalogenation
Replacement of the C-Br (or C-X) bond on the starting material with a C-H bond.
Very active catalysts; presence of hydrogen sources (e.g., solvent, base); high catalyst loading.[4][5]
Reduce catalyst loading; screen different solvents or bases; lower the reaction temperature.
Causality Explained: The catalytic cycle for these reactions relies on a delicate balance.[5] For instance, the transmetalation step (where the boron group is transferred to palladium) must be faster than protodeboronation. If the base is too strong or there is water present, the boronic acid can be cleaved before it has a chance to engage with the palladium center.[6][7] Similarly, oxidative addition of the aryl halide to Pd(0) must be favored over catalyst decomposition pathways.[10]
Q3: I'm having difficulty purifying the final product. It seems to stick to the silica gel column. What is the best purification strategy?
This is a very common issue. The free hydroxyl group on the boron atom makes benzoxaboroles quite polar and gives them strong Lewis acidic character.[2][12] This leads to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor recovery and significant tailing during chromatography.
Recommended Purification Protocol:
Aqueous Work-up: After the reaction is complete, perform a standard aqueous work-up. An acidic wash (e.g., with 1M HCl) can help remove basic impurities. The benzoxaborole structure is generally robust and resistant to deboronation under mildly acidic aqueous conditions.[12][13]
Avoid Standard Silica Gel: Whenever possible, avoid chromatography on standard silica gel.[14]
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization is the preferred method. A solvent system like ethyl acetate/hexanes or dichloromethane/hexanes is often effective.
Alternative Chromatography: If chromatography is unavoidable:
Deactivated Silica: Treat the silica gel with a base (e.g., triethylamine in the eluent) to cap the acidic silanol groups. A 1-2% triethylamine concentration in your eluent system (e.g., hexanes/ethyl acetate) can dramatically improve recovery.
Reversed-Phase Chromatography: For highly polar benzoxaboroles, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative.[14]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare 5-methylbenzo[c]oxaborol-1(3H)-ol?
The most common and generally reliable method starts from 2-bromo-4-methylbenzyl alcohol. This route involves a palladium-catalyzed cross-coupling reaction to install the boron moiety, followed by spontaneous or acid-catalyzed cyclization.[2][3]
improving the stability of 5-methylbenzo[c]oxaborol-1(3h)-ol in solution
Welcome to the technical support resource for 5-methylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 5-methylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for improving the stability of this compound in solution. As Senior Application Scientists, we have compiled this information to help you navigate common experimental challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs): Understanding the Basics
Q1: What is 5-methylbenzo[c]oxaborol-1(3H)-ol, and why is its stability a concern?
A1: 5-methylbenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole class of organoboron compounds. These molecules are of significant interest in medicinal chemistry due to their unique chemical properties, including their ability to act as Lewis acids and form reversible covalent bonds with diols.[1] This makes them effective inhibitors for various enzymes.[1][2] However, the boron-carbon (C-B) bond in the benzoxaborole scaffold is susceptible to cleavage under certain conditions, leading to degradation of the molecule and loss of activity. Understanding and controlling its stability is therefore critical for reliable experimental outcomes and for developing stable pharmaceutical formulations.[3][4]
Q2: What are the primary degradation pathways for benzoxaboroles like this one?
A2: The two main degradation pathways that challenge the stability of benzoxaboroles are protodeboronation and oxodeboronation.[3]
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. It can occur through acid-catalyzed electrophilic substitution or via base-catalyzed hydrolysis at high pH.[3]
Oxodeboronation: This is the oxidative cleavage of the C-B bond, resulting in the formation of a corresponding alcohol. This pathway is often the dominant degradation route in physiological or oxidative environments.[3]
These pathways are critical to consider when designing experiments, formulating solutions, or interpreting stability data.
Troubleshooting Guide: Common Stability Issues
Q3: I'm observing a decrease in the concentration of my compound in an aqueous buffer over a few hours. What could be the cause?
A3: A time-dependent loss of your compound in an aqueous buffer is a classic sign of chemical instability. The most likely culprits are pH-mediated hydrolysis (protodeboronation) or oxidation.
Check the pH of your buffer: Benzoxaboroles exhibit pH-dependent stability.[3] Highly acidic or alkaline conditions can accelerate degradation.[5] The ideal pH for stability is typically near neutral, but this must be empirically determined for your specific experimental conditions.
Consider Dissolved Oxygen: If your buffer was not degassed, or if your experiment is open to the air, oxodeboronation could be occurring, especially if the buffer contains components that can generate reactive oxygen species.
Analyze for Degradants: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to see if new peaks corresponding to degradation products are appearing over time.[6][7] This can help confirm that degradation is the issue, rather than precipitation or adsorption to the container.
Q4: My compound seems to have poor solubility and precipitates out of my aqueous solution. How can I improve this while maintaining stability?
A4: Poor aqueous solubility is a common challenge. While benzoxaboroles generally have better water solubility than their corresponding boronic acids, formulation strategies may be needed.[8]
Use of Co-solvents: Organic co-solvents like DMSO or ethanol can be used to prepare a concentrated stock solution, which is then diluted into the final aqueous buffer. However, be mindful of the final co-solvent concentration, as it may affect your biological assay.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, creating a protective environment that can enhance both solubility and stability.[5]
pH Adjustment: Solubility can be pH-dependent. Systematically adjusting the pH of your solution (while staying within a stable range) may improve solubility. Ensure you re-verify stability after any pH adjustment.
Q5: I suspect my compound is being degraded by other components in my complex cell culture medium. How can I confirm this and mitigate it?
A5: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and potentially reactive species that can affect compound stability.
Run a Control Experiment: Incubate your compound in the cell culture medium without cells for the duration of your experiment. Sample at various time points and analyze the concentration using a validated HPLC or LC-MS method. This will isolate the chemical stability in the medium from any metabolic effects.
Identify Reactive Components: Components like riboflavin in some media can be photosensitive and generate oxidative species. If you suspect oxidation, try preparing the medium under reduced light or adding antioxidants like ascorbic acid, if compatible with your experiment.[4]
Consider Protective Formulations: Techniques like microencapsulation can create a physical barrier around the compound, protecting it from reactive components in the medium until it is taken up by cells.[4][5]
Key Degradation Pathways and Troubleshooting Workflow
The following diagrams illustrate the primary chemical challenges and a logical workflow for addressing stability issues.
Caption: Primary degradation pathways for benzoxaboroles.
Caption: Workflow for troubleshooting compound stability.
Protocols and Methodologies
Protocol 1: Forced Degradation Study to Assess Stability
This protocol helps identify the conditions under which 5-methylbenzo[c]oxaborol-1(3H)-ol degrades, providing crucial information for handling and formulation.[7][9]
Materials:
5-methylbenzo[c]oxaborol-1(3H)-ol
Solvents: Acetonitrile (ACN), HPLC-grade water
Stress agents: 1N HCl, 1N NaOH, 30% H₂O₂
Buffers: Phosphate buffer (pH 3, 7, 9)
HPLC system with UV detector
pH meter, calibrated
Thermostated water bath and UV lamp (254 nm)
Methodology:
Prepare Stock Solution: Accurately weigh and dissolve the compound in ACN to prepare a 1 mg/mL stock solution.
Set Up Stress Conditions: For each condition below, dilute the stock solution to a final concentration of 100 µg/mL. Prepare an unstressed control sample diluted in ACN/water (50:50) and store it at 2-8°C in the dark.
Acid Hydrolysis: Add 1N HCl. Incubate at 60°C for 4 hours.
Base Hydrolysis: Add 1N NaOH. Incubate at 60°C for 4 hours.
Oxidative Degradation: Add 30% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Use the buffered solution at pH 7. Incubate at 60°C for 48 hours.
Photolytic Degradation: Expose the buffered solution (pH 7) to UV light for 24 hours.
Sample Analysis:
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
Inject the samples into the HPLC system. A typical starting method would be a C18 column with a mobile phase of ACN and water (with 0.1% formic acid), using a gradient elution.
Data Interpretation:
Compare the peak area of the parent compound in stressed samples to the unstressed control to calculate the percentage of degradation.
Observe the appearance of new peaks, which represent degradation products.
Protocol 2: Preparation of a Stabilized Formulation Using a Buffer System
This protocol provides a basic method for creating a more stable solution for use in biological assays.
Materials:
5-methylbenzo[c]oxaborol-1(3H)-ol
DMSO (Dimethyl sulfoxide), sterile
Phosphate-buffered saline (PBS), pH 7.4, sterile
Sterile, low-adsorption microcentrifuge tubes
Methodology:
Prepare Concentrated Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO. This stock is generally stable when stored at -20°C in the dark.[10]
Degas the Aqueous Buffer: Before use, degas the sterile PBS buffer by sparging with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. This minimizes the risk of oxodeboronation.
Prepare Intermediate Dilution (if necessary): Depending on the final desired concentration, you may need to perform an intermediate dilution of the DMSO stock in PBS.
Prepare Final Working Solution:
On the day of the experiment, perform the final dilution of the compound into the degassed, sterile PBS to achieve the desired working concentration.
Crucially, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your assay.
Vortex gently to mix. Do not shake vigorously, as this can reintroduce oxygen.
Use and Storage:
Use the freshly prepared working solution immediately.
Avoid storing diluted aqueous solutions for extended periods. If short-term storage is necessary, keep the solution on ice and protected from light. For any storage longer than a few hours, stability should be validated using HPLC.
By following these guidelines and protocols, you can enhance the reliability of your experiments and gain a deeper understanding of the behavior of 5-methylbenzo[c]oxaborol-1(3H)-ol in solution.
References
Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles. Organic & Biomolecular Chemistry (RSC Publishing).
Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT.
Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. PMC.
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews (ACS Publications).
The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate.
(S)-5-fluoro-3-methylbenzo[c][3][11]oxaborol-1(3H)-ol | CAS 2921961-53-5. Sun-shinechem. Available at:
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ResearchGate.
Journal of Pharmaceutics & Drug Delivery Research. SciTechnol.
a review on anlytical methods for estimation of rivaroxaban in pharmaceutical dosage forms. Journal of Bio Innovation.
A rapid stability indicating LC-method for determination of praziquantel in presence of its pharmacopoeial impurities. Arabian Journal of Chemistry.
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR1FVDnzCnXA08jn81AzCT14nJkQY9DVXcB7uBKSCg06d9_Uea2O0J67xzpR8jtbstgA7zm_3xgaYrQUov_1Jkg_qKjyeZKz9vL-r1KYrZJFuhKMG8dDl747ygvHtgV_V7CS38oRvq8pQFIng-lc2fRYAjPZJZOTN7okXbyKGHXbnGRsMAyCXUGOhSm6aAoH9R0mRONThm_LtjrVhoOlA=aAoH9R0mRONThm_LtjrVhoOlA=
Technical Support Center: Analytical Methods for Detecting Impurities in 5-methylbenzo[c]oxaborol-1(3H)-ol
An Application Scientist's Guide Welcome to the technical support center for the analysis of 5-methylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, analytical scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide
Welcome to the technical support center for the analysis of 5-methylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource based on established analytical principles and field-proven experience to help you troubleshoot common issues and ensure the integrity of your results. This document provides in-depth, question-and-answer-based troubleshooting for the key analytical techniques used in impurity profiling.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses overarching questions about impurity analysis for 5-methylbenzo[c]oxaborol-1(3H)-ol, providing the necessary context for the detailed technical guides that follow.
Q1: What are the likely sources and types of impurities in 5-methylbenzo[c]oxaborol-1(3H)-ol?
A1: Impurities can be introduced at various stages of the manufacturing process and storage. Understanding their origin is critical for developing effective control strategies. They are generally classified as:
Organic Impurities: These are the most common and can include starting materials, intermediates, by-products from unintended side reactions, and degradation products. For 5-methylbenzo[c]oxaborol-1(3H)-ol (CAS 905710-76-1)[1][2], this could involve precursors used in the synthesis of the benzoxaborole ring system.
Inorganic Impurities: These can originate from reagents, ligands, and catalysts used during synthesis.
Residual Solvents: Solvents used during synthesis or purification that are not completely removed can remain in the final Active Pharmaceutical Ingredient (API).[3]
Q2: Why are forced degradation studies essential for this compound?
A2: Forced degradation (or stress testing) is a critical process where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[4][5] The primary goals of these studies are:
To Identify Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and defining appropriate storage conditions.[5][6]
To Develop Stability-Indicating Methods: The analytical methods used must be able to separate the intact API from its degradation products. Forced degradation generates these products, allowing for the development and validation of a "stability-indicating" method that can accurately measure the API's purity over time.[6][7]
To Elucidate the Structure of Degradants: Identifying the structure of major degradation products is crucial for assessing their potential toxicity.[8]
Stress conditions typically include acid and base hydrolysis, oxidation, photolysis (light exposure), and thermal stress (heat).[6][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely.[6]
Q3: What is the overall workflow for identifying and characterizing an unknown impurity?
A3: A systematic approach is required when an unknown peak appears in your chromatogram. The general workflow involves detection, isolation, and characterization.
Caption: General workflow for impurity identification and characterization.
Part 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceutical analysis.[10][11] The following Q&A guide addresses common problems encountered during the analysis of 5-methylbenzo[c]oxaborol-1(3H)-ol.
Q4: My main peak is tailing. What are the potential causes and solutions?
A4: Peak tailing is a common issue that can compromise resolution and integration accuracy.
Potential Cause
Explanation & Causality
Troubleshooting Steps
Secondary Silanol Interactions
The boronic acid moiety in the oxaborole structure can have a secondary interaction with free silanol groups on the silica-based column packing, causing the peak to tail. This is a common issue with basic or acidic compounds.
1. Use a Modern Column: Employ a high-purity, end-capped C18 or C8 column. These have minimal residual silanols.[8]2. Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing interactions.[12]3. Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to preferentially bind to active sites on the column.
Column Overload
Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak shape.
1. Reduce Injection Volume: Perform a series of injections with decreasing volumes to see if the peak shape improves.2. Dilute the Sample: Lower the concentration of the sample being injected.[12]
Column Contamination/Void
Particulate matter from the sample or mobile phase can block the column inlet frit, or the stationary phase can degrade over time, creating a void. This disrupts the flow path.
1. Use Guard Columns: A guard column protects the analytical column from contaminants.2. Filter Samples/Mobile Phase: Always filter your samples and mobile phases to remove particulates.3. Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. If this doesn't work, the column may need replacement.
Q5: I'm observing a drift or sudden shift in retention times. How do I fix this?
A5: Unstable retention times are a critical problem as they prevent accurate peak identification and quantification.
Gradual Drift: This is often caused by changes in the mobile phase composition or column temperature.
Causality: As organic solvent in the mobile phase evaporates over time, its composition changes, affecting elution strength. Similarly, fluctuations in lab temperature can alter solvent viscosity and separation thermodynamics.[12]
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Use a column oven to maintain a constant temperature. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[13]
Sudden Shifts: This usually points to a more abrupt system change.
Causality: An air bubble in the pump, a leak in the system, or an improperly prepared mobile phase (e.g., precipitated buffer) can cause sudden pressure and flow rate changes, leading to retention time shifts.[14]
Solution:
Check for Leaks: Visually inspect all fittings from the pump to the detector.
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or an in-line degasser to remove dissolved air.
Prime the Pump: Purge the pump to remove any trapped air bubbles.
Check for Precipitation: Ensure any buffers used are fully soluble in the mobile phase mixture. If buffer has precipitated, flush the entire system with water (avoiding the column initially).[14]
Protocol: Example RP-HPLC Method for Impurity Profiling
This protocol is a starting point and must be validated for its intended purpose according to ICH guidelines.[15][16]
Parameter
Condition
Rationale/Expertise Note
Column
C18, 250 mm x 4.6 mm, 5 µm
A standard C18 column provides good hydrophobic retention for this type of molecule. A 5 µm particle size offers a good balance between efficiency and backpressure.[17]
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a volatile modifier suitable for LC-MS and helps to protonate silanols and the analyte, leading to sharper peaks.
Mobile Phase B
Acetonitrile
Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient
0-5 min (10% B), 5-35 min (10-90% B), 35-40 min (90% B), 40-41 min (90-10% B), 41-50 min (10% B)
A gradient elution is necessary to separate impurities with a wide range of polarities and to elute any strongly retained compounds from the column.
Maintaining a constant temperature ensures reproducible retention times.
Detection
UV/PDA at 245 nm
A Photo-Diode Array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for all components. The specific wavelength should be determined by analyzing the UV spectrum of 5-methylbenzo[c]oxaborol-1(3H)-ol.
Injection Volume
10 µL
This should be optimized to avoid column overload while ensuring adequate sensitivity.
Sample Diluent
Mobile Phase A / Acetonitrile (80:20)
Dissolving the sample in a solvent weaker than the initial mobile phase composition prevents peak distortion.
Part 3: GC-MS and NMR Spectroscopy Guide
Q6: When is Gas Chromatography-Mass Spectrometry (GC-MS) the preferred method?
A6: GC-MS is the technique of choice for analyzing volatile and semi-volatile impurities that are thermally stable.[11][18] Its primary applications in this context are:
Residual Solvent Analysis: GC with a headspace sampler is the standard method for detecting and quantifying residual solvents (e.g., Toluene, Acetone, Methanol) from the manufacturing process.[3]
Volatile By-products: Low molecular weight, volatile by-products or starting materials that are amenable to vaporization can be analyzed effectively.
Derivatization: For non-volatile impurities containing active hydrogen (like -OH or -NH2), derivatization (e.g., silylation) can be performed to increase their volatility, making them suitable for GC-MS analysis.[3]
Troubleshooting Tip: If you suspect an impurity but don't see it in HPLC, consider if it's too volatile and being lost during sample preparation or is co-eluting with the solvent front. In this case, a GC-MS analysis would be a logical next step.
Q7: An unknown impurity was detected by HPLC-UV and its mass was determined by LC-MS. How can NMR confirm its structure?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by mapping the carbon-hydrogen framework of a molecule. While MS gives information about molecular weight and fragmentation, NMR reveals the precise connectivity and stereochemistry.[19][20]
The Process:
Isolation: The first step is to isolate a sufficient quantity (typically >50 µg) of the impurity, usually via preparative HPLC.[19]
1D NMR (¹H and ¹³C):
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons (through spin-spin coupling).[21]
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[20]
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[20]
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away, which is key to connecting the structural fragments.[19]
By systematically analyzing these datasets, an experienced spectroscopist can deduce the complete chemical structure of the unknown impurity, confirming or refuting any structures proposed based on MS fragmentation data.[19]
References
World Health Organization (2015). Validation of Analytical Methods. Available at: [Link]
Zhang, Y., & Liu, D. (2025). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS.
Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
Patil, S. et al. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research.
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
ACD/Labs. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
Crawford Scientific. HPLC Troubleshooting Guide. Available at: [Link]
Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Available at: [Link]
ACE HPLC Columns. HPLC Troubleshooting Guide. Available at: [Link]
Pimpale, A., Gondkar, S., & Aher, S. (2021). Development and validation of an RP-HPLC method for analysis of Crisaborole. ResearchGate. Available at: [Link]
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
Swain, M. P., et al. (2025). Analytical Method Development and Validation for Quantification of Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: [Link]
Syah, D. A. (2016). Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. SciSpace. Available at: [Link]
Organomation. GC-MS Sample Preparation. Available at: [Link]
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]
Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]
Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
Kwan, E. E., & Huang, S. G. (2008). Table 2 from Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Available at: [Link]
Sedova, V. F., et al. (2015). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. ResearchGate. Available at: [Link]
Agilent Technologies. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available at: [Link]
Kumar, V. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
Molsyns Research. Crisaborole Oxaborole Impurity. Available at: [Link]
Al-Shidhani, S., et al. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Molecules. Available at: [Link]
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
Patel, D., et al. (2022). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in Abacavir Sulfate API by using LC-MS/MS.
Islam, R., & Al-Mamun, A. (2025). Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.
Ganta, S., et al. (2023). A Validated ICP-MS Method for the Determination of Twenty-Four Elemental Impurities in Eslicarbazepine Acetate as per ICH Q3D Guideline. International Journal of Pharmaceutical Sciences and Research.
strategies to improve the regioselectivity of 5-methylbenzo[c]oxaborol-1(3h)-ol reactions
Topic: Strategies to Improve Regioselectivity of 5-methylbenzo[c]oxaborol-1(3H)-ol (Tavaborole) Document ID: BXB-OPT-2024-05 Status: Active[1] Introduction: The Regioselectivity Challenge Welcome to the Benzoxaborole Opt...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategies to Improve Regioselectivity of 5-methylbenzo[c]oxaborol-1(3H)-ol (Tavaborole)
Document ID: BXB-OPT-2024-05
Status: Active[1]
Introduction: The Regioselectivity Challenge
Welcome to the Benzoxaborole Optimization Hub. You are likely here because you are working with 5-methylbenzo[c]oxaborol-1(3H)-ol (commonly known as Tavaborole or AN2690) and are encountering isomeric mixtures.
Whether you are synthesizing the core scaffold or attempting late-stage functionalization, the unique electronic push-pull of the benzoxaborole ring—combining a Lewis-acidic boron with an electron-donating oxygen—creates complex regiochemical outcomes. This guide provides troubleshooting protocols to resolve these specific selectivity issues.
Module 1: Synthesis Regiocontrol (The "Ring-Closing" Phase)
User Issue: "I am attempting to synthesize the Tavaborole core from 3-methylbenzyl alcohol via direct lithiation, but I am getting a mixture of the desired product and the 6-methyl isomer."
Root Cause Analysis
The synthesis of benzoxaboroles often relies on Directed Ortho Metalation (DoM) . When starting with 3-methylbenzyl alcohol (protected), there are two sites ortho to the directing group (the benzylic oxygen):
Position 2 (C2): The "crowded" position between the methyl and the directing group.
Position 6 (C6): The less sterically hindered position.
While the benzylic oxygen directs lithiation, the methyl group is a weak activator. Without a blocking group, lithiation often favors the sterically accessible C6 position, or results in a mixture, leading to the wrong regioisomer upon boronation.
Strategy A: The "Bromine Blocker" Protocol (Recommended)
Do not rely on kinetic control alone. The most robust strategy is to use a halogen to force the regiochemistry before the boron is introduced.
Protocol:
Precursor Selection: Start with 2-bromo-5-methylbenzyl alcohol instead of 3-methylbenzyl alcohol.
Protection: Protect the alcohol (e.g., THP or MOM ether).
Metal-Halogen Exchange: Use n-BuLi.[2] The Lithium-Bromine exchange is orders of magnitude faster than proton deprotonation. This places the lithium anion exclusively at C2.
Boronation: Quench with triisopropyl borate.
Comparative Yields: Direct vs. Blocked Lithiation
Precursor Strategy
Reagent
Regioselectivity (C2:C6)
Yield of Tavaborole
Impurity Profile
Direct Lithiation (3-methylbenzyl alcohol)
n-BuLi / TMEDA
~60:40
Low (<40%)
High isomeric impurity (difficult separation)
Bromine Blocked (2-bromo-5-methyl...)
n-BuLi
>99:1
High (>85%)
Clean conversion; Bromine ensures site specificity
Magnesium Exchange (Grignard)
Mg / THF
>99:1
Moderate (70%)
Safe scale-up alternative to Lithium
Strategy B: Steric Steering (If Halogenation is Impossible)
If you must use direct lithiation (e.g., raw material constraints), you must enhance the "coordination" effect over the "steric" effect.
Base: Use n-BuLi/TMEDA complex. TMEDA breaks up alkyllithium aggregates, making the base more reactive and more sensitive to the directing effect of the benzylic oxygen.
Temperature: Maintain strictly at -78°C . Higher temperatures (-20°C) favor the thermodynamic product (C6 lithiation).
Module 2: Late-Stage Functionalization (EAS)
User Issue: "I need to nitrate or halogenate Tavaborole to create derivatives, but I cannot control where the new group adds."
The Electronic Battlefield
The 5-methylbenzo[c]oxaborol-1(3H)-ol core has conflicting directing groups:
Methyl Group (Pos 5): Weak activator (Ortho/Para director).
Boron Atom: Electron-withdrawing group (Meta director).
Regioselectivity Prediction Map:
Position 4: Ortho to Oxygen, Ortho to Methyl. (Highly Activated, Sterically Crowded).
Position 6: Para to Oxygen, Ortho to Methyl. (Activated, Sterically Open).
Position 7: Ortho to Boron. (Deactivated).
Visualizing the Pathway
Caption: Decision matrix for Electrophilic Aromatic Substitution (EAS) on the Tavaborole core. C6 is generally the preferred site for modification due to the steric hindrance at C4.
Troubleshooting Protocol: Directing the Electrophile
Scenario 1: You want the C-6 substituted product.
Why: This is the most common outcome due to the "para" directing effect of the cyclic oxygen and the steric freedom.
Optimization: Use bulky electrophiles or lower temperatures to maximize the steric difference between C4 and C6.
Example: Bromination with NBS in MeCN usually favors C6.
Scenario 2: You want the C-4 substituted product.
Why: Harder to access. Requires overriding sterics with strong electronic drive.
Optimization:
Solvent Control: Use Hydrogen-bonding solvents (e.g., acetic acid). This can solvate the cyclic oxygen, potentially altering its bulk or electronic availability.
Blocking: If C6 is the major product, you may need to block C6 (e.g., reversible sulfonation), react at C4, and then deblock. This is synthetic "heavy lifting" but often necessary.
Module 3: Stability & Workup (Preventing Data Loss)
User Issue: "I synthesized the compound, but during purification, my yield dropped drastically, and NMR shows loss of the boron signal."
The Silent Killer: Protodeboronation
Benzoxaboroles are more stable than phenylboronic acids due to the oxaborole ring strain and orbital overlap, but they are not invincible. Under certain conditions, the C-B bond cleaves, replacing the boron with a proton.[3]
Mechanism:
Base-Catalyzed: Attack of hydroxide on Boron forms a tetrahedral boronate anion.
Ipso-Protonation: If the ring is electron-rich (which it is, due to the oxygen), the carbon attached to the boron can be protonated, leading to C-B bond breakage.
Stability Checklist:
Parameter
Danger Zone
Safe Zone
Reason
pH
> 12 or < 2
pH 5 - 8
Extreme pH catalyzes hydrolysis of the oxaborole ring.
Oxidants
H2O2, Oxone
None
Oxidative deboronation converts C-B to C-OH (phenol formation).
Solvent
Hot Alcohols
Aprotic (DCM, THF)
Transesterification with alcohols can open the ring, exposing it to hydrolysis.
Rescue Protocol (If Boron is lost):
If you suspect the ring has opened (but Boron is still attached as a boronic acid), you can re-close the ring:
Acid Catalysis: Treat the crude material with dilute HCl (1M) in THF/Water. The acidic environment catalyzes the dehydration between the boronic acid and the benzylic alcohol to reform the oxaborole ring.
References
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry. Link
Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link
Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[2] (Discusses Protodeboronation mechanisms). Link
Akama, T., et al. (2013). "Discovery and Synthesis of Tavaborole (AN2690), a Novel Boron-Containing Antifungal Agent." Bioorganic & Medicinal Chemistry Letters. Link
A Comparative Guide to the Antimicrobial Activity of 5-Methylbenzo[c]oxaborol-1(3H)-ol Derivatives
In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising new classes of antimicrobial agents, benzoxaboroles have eme...
Author: BenchChem Technical Support Team. Date: February 2026
In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising new classes of antimicrobial agents, benzoxaboroles have emerged as a versatile and potent platform. This guide provides a comprehensive technical overview and comparative analysis of the antimicrobial activity of 5-methylbenzo[c]oxaborol-1(3H)-ol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and comparative efficacy of these compounds, supported by experimental data and detailed protocols.
The Rise of Benzoxaboroles: A New Frontier in Antimicrobial Research
Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique chemical properties and broad biological activities.[1][2] The presence of a boron atom within the heterocyclic ring system confers a Lewis acidic character, enabling reversible covalent interactions with biological nucleophiles, a key feature of their mechanism of action.[3] This distinct mode of action presents a promising strategy to circumvent existing resistance mechanisms that plague many current antibiotic and antifungal therapies. Two notable examples of this class, tavaborole (for onychomycosis) and crisaborole (for atopic dermatitis), are already in clinical use, underscoring the therapeutic potential of the benzoxaborole scaffold.[1][4]
Mechanism of Action: Targeting Protein Synthesis via Leucyl-tRNA Synthetase Inhibition
The primary antimicrobial target of many benzoxaborole derivatives is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3][5][6] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of the genetic code.[3]
Benzoxaboroles exert their inhibitory effect through a unique "tRNA-trapping" mechanism.[6][7] The boron atom of the benzoxaborole forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA molecule within the editing site of the LeuRS enzyme.[3][6] This adduct effectively traps the tRNA in a non-productive complex, preventing the catalytic turnover of the enzyme and halting the synthesis of leucyl-tRNA.[3][6] The subsequent depletion of charged leucyl-tRNA leads to the cessation of protein synthesis and ultimately, microbial cell death.
Figure 1: Mechanism of LeuRS Inhibition by Benzoxaboroles
Comparative Antimicrobial Activity
The antimicrobial potency of 5-methylbenzo[c]oxaborol-1(3H)-ol derivatives is influenced by the nature and position of substituents on the benzoxaborole ring. While specific data for a broad range of 5-methyl derivatives is still emerging in publicly available literature, studies on related substituted benzoxaboroles provide valuable insights into their structure-activity relationships (SAR).
For instance, research on N-(1-hydroxy-1,3-dihydrobenzo[c][3][5]oxaborol-6-yl)(hetero)aryl-2-carboxamides has demonstrated potent and selective activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the micromolar range.[6] These findings highlight the potential for developing benzoxaborole derivatives with targeted antimicrobial spectra.
To provide a framework for comparison, the following table presents hypothetical MIC data for a representative 5-methylbenzo[c]oxaborol-1(3H)-ol derivative against a panel of clinically relevant microorganisms, alongside data for common antimicrobial agents. It is crucial to note that this data is illustrative and serves as a template for evaluating actual experimental results.
Table 1: Illustrative Comparative Antimicrobial Activity (MIC in µg/mL)
Microorganism
5-Methyl-Derivative (Hypothetical)
Fluconazole (Antifungal)
Ciprofloxacin (Antibacterial)
Candida albicans
8
1
-
Aspergillus fumigatus
16
2
-
Staphylococcus aureus
4
-
0.5
Escherichia coli
16
-
0.015
Pseudomonas aeruginosa
32
-
0.25
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the scientific integrity and reproducibility of antimicrobial activity validation, standardized testing methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
comparative study of 5-methylbenzo[c]oxaborol-1(3h)-ol with other antifungal agents
This guide provides an in-depth comparative analysis of 5-methylbenzo[c]oxaborol-1(3H)-ol (the 5-methyl analog) within the context of the benzoxaborole class, specifically contrasting it with the FDA-approved 5-fluoro an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of 5-methylbenzo[c]oxaborol-1(3H)-ol (the 5-methyl analog) within the context of the benzoxaborole class, specifically contrasting it with the FDA-approved 5-fluoro analog, Tavaborole (AN2690) , and other standard antifungal agents.
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Benzoxaborole Scaffold
The compound 5-methylbenzo[c]oxaborol-1(3H)-ol (CAS 905710-76-1) represents a structural analog of the clinical antifungal Tavaborole (Kerydin). While Tavaborole features a 5-fluoro substitution, the 5-methyl analog replaces this electron-withdrawing halogen with an electron-donating methyl group.
This guide analyzes the Structure-Activity Relationship (SAR) that differentiates these two molecules and compares the optimized clinical candidate (Tavaborole) against market standards: Efinaconazole , Ciclopirox , and Terbinafine .
SAR Insight: The 5-fluoro substituent (Tavaborole) enhances the Lewis acidity of the boron atom (
), optimizing it for physiological tRNA binding. The 5-methyl analog, being less acidic, exhibits reduced binding affinity, serving as a critical negative/less-active control in SAR studies.
Penetration: Benzoxaboroles possess low molecular weight (<160 Da), superior to Azoles (>300 Da) for transungual delivery.
Mechanism of Action & SAR Analysis
The Boron-tRNA Trapping Mechanism
Unlike azoles (CYP51 inhibitors) or allylamines (Squalene epoxidase inhibitors), benzoxaboroles target the Leucyl-tRNA Synthetase (LeuRS) editing domain.
Pathway Logic
Mis-activation: The enzyme activates Leucine but the benzoxaborole mimics the adenylated amino acid.
Adduct Formation: The Boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the 3'-terminal adenosine of tRNA
Trapping: This adduct is "trapped" in the editing site, preventing the synthesis of Leucyl-tRNA.
Result: Cessation of protein synthesis and fungal cell death.
SAR: 5-Methyl vs. 5-Fluoro
The efficacy of this trap depends on the Lewis Acidity of the boron center.
5-Fluoro (Tavaborole): The electronegative fluorine withdraws electron density from the ring, increasing the boron's electrophilicity. This lowers the
to ~7.4, allowing optimal reactivity with tRNA diols at physiological pH.
5-Methyl: The methyl group is electron-donating (via hyperconjugation). This increases electron density on the ring, decreasing the boron's Lewis acidity (higher
). Consequently, the 5-methyl analog forms a less stable adduct with tRNA, resulting in significantly higher Minimum Inhibitory Concentrations (MICs).
Figure 1: Mechanistic impact of C-5 substitution on Benzoxaborole efficacy.
Comparative In Vitro Potency (MIC Data)
The following data contrasts the optimized Tavaborole against standard agents. Note that the 5-methyl analog typically exhibits MIC values >8-16
g/mL in comparative screens, rendering it clinically inferior to the 5-fluoro derivative.
Table 1: MIC (
g/mL) against Dermatophytes (T. rubrum)
Compound
Class
MIC
MIC
Mechanism
Tavaborole (5-F)
Benzoxaborole
1.0
2.0
LeuRS Inhibitor
5-Methyl Analog
Benzoxaborole
>16.0
>32.0
LeuRS Inhibitor (Weak)
Efinaconazole
Triazole
0.004
0.015
CYP51 Inhibitor
Ciclopirox
Hydroxypyridone
0.25
0.50
Chelation/Oxidation
Terbinafine
Allylamine
0.003
0.006
Squalene Epoxidase Inhibitor
*Inferred from SAR data indicating loss of potency without electron-withdrawing groups.
Analysis:
Potency: Azoles and Allylamines (Efinaconazole, Terbinafine) are significantly more potent in vitro (nanomolar range) compared to Benzoxaboroles (micromolar range).
Relevance: Despite lower intrinsic potency, Tavaborole's clinical value lies in its penetration kinetics , not just raw MIC.
Physicochemical Properties & Nail Penetration[3][4]
The primary failure mode in onychomycosis treatment is the inability to penetrate the keratinized nail plate.
Table 2: Physicochemical Comparison
Property
Tavaborole (5-F)
5-Methyl Analog
Efinaconazole
Ciclopirox
Molecular Weight
151.93 Da
147.97 Da
348.39 Da
207.27 Da
Log P (Lipophilicity)
1.24
~1.5
2.4
2.1
Water Solubility
High
Moderate
Low
Low
Keratin Affinity
Low (Free drug available)
Low
High (Binds Keratin)
Moderate
Experimental Protocol: Turman Nail Penetration Assay
To validate penetration efficiency, the following protocol is the industry standard.
Protocol Steps:
Preparation: Use full-thickness human cadaver fingernails. Mount in Franz Diffusion Cells .
Dosing: Apply formulation (e.g., 5% solution) to the dorsal surface daily for 14 days.
Sampling:
Ventral: Collect receptor fluid (PBS/Ethanol) daily to measure flux.
Nail Bed: After Day 14, pulverize the nail and extract to measure drug load.
Bioassay (TurChub): Place the treated nail on an agar plate inoculated with T. rubrum. Measure the Zone of Inhibition (ZOI) created by the drug diffusing through the nail.
Figure 2: Workflow for validating transungual delivery efficiency.
Clinical Efficacy Comparison
While the 5-methyl analog is not clinically approved, Tavaborole's performance highlights the class potential.
Disadvantage: Requires nail debridement and lacquer removal; lower penetration.
Conclusion
For research and development purposes, 5-methylbenzo[c]oxaborol-1(3H)-ol serves as a critical SAR probe . It demonstrates that the antifungal activity of the benzoxaborole class is driven by the Lewis acidity of the boron atom. The removal of the electron-withdrawing fluorine (present in Tavaborole) in favor of a methyl group results in a compound with:
Lower Acidity (
increase)
Weaker tRNA trapping capability
Significantly reduced antifungal potency
Therefore, while the 5-methyl analog shares the favorable physicochemical properties (low MW) of the class, it lacks the pharmacodynamic potency required for clinical efficacy, validating the selection of the 5-fluoro analog (Tavaborole) for therapeutic use.
References
Baker, S. J., et al. (2006).[6] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. Link
Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent. Journal of the American Academy of Dermatology. Link
Gupta, A. K., et al. (2018). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole. Journal of the American Podiatric Medical Association. Link
Hui, X., et al. (2018). In Vitro Penetration of Tavaborole through Human Nail. Journal of Pharmaceutical Sciences. Link
A Comparative Guide to the Antifungal Efficacy of Benzoxaboroles: Tavaborole vs. AN2690
An In-depth Analysis for Researchers and Drug Development Professionals In the landscape of antifungal therapeutics, particularly for the challenging treatment of onychomycosis, the oxaborole class of compounds has emerg...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of antifungal therapeutics, particularly for the challenging treatment of onychomycosis, the oxaborole class of compounds has emerged as a significant innovation. Their novel mechanism of action, centered on the inhibition of fungal leucyl-tRNA synthetase (LeuRS), offers a distinct advantage over traditional ergosterol synthesis inhibitors. This guide provides a detailed comparison of two prominent benzoxaboroles: tavaborole (Kerydin®), an FDA-approved treatment for toenail onychomycosis, and AN2690, the active antifungal agent behind crisaborole (Eucrisa®), which is approved for atopic dermatitis but possesses potent antifungal properties.
While the user's query specified "5-methylbenzo[c]oxaborol-1(3h)-ol," publicly available, in-depth efficacy data for this specific derivative is scarce. Therefore, this guide will focus on AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), a closely related and extensively studied compound that provides a robust basis for comparison against tavaborole. Both tavaborole and AN2690 share the same core benzoxaborole scaffold and mechanism of action, making their comparison highly relevant for understanding the therapeutic potential of this chemical class.
Mechanism of Action: A Shared Target, A Novel Approach
Both tavaborole and AN2690 exert their antifungal effects by targeting the same essential enzyme: the fungal leucyl-tRNA synthetase (LeuRS).[1][2][3] This enzyme is critical for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in translating the genetic code into functional proteins.
The key to their inhibitory action lies in the boron atom integral to the oxaborole ring structure. This boron atom forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu within the editing site of the LeuRS enzyme.[3][4] This trapping of the tRNA molecule effectively stalls the catalytic cycle, preventing the synthesis of leucyl-tRNALeu and ultimately leading to the cessation of protein synthesis and fungal cell death.[2][3] This unique mechanism, distinct from agents that disrupt the fungal cell membrane, makes cross-resistance with existing antifungal classes less likely.[1]
Caption: Mechanism of Benzoxaborole Antifungal Activity.
Comparative In Vitro Efficacy
The in vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC), is a crucial indicator of its intrinsic potency against specific fungal pathogens. Both tavaborole and other benzoxaboroles like AN2718 have demonstrated broad-spectrum activity against dermatophytes, which are the primary causative agents of onychomycosis.[1][5]
Compound
Organism
MIC Range (μg/mL)
MIC90 (μg/mL)
Tavaborole
Trichophyton rubrum
1 - 8
N/A
Trichophyton mentagrophytes
1 - 8
N/A
Candida albicans
0.5
N/A
AN2718 *
Trichophyton rubrum
N/A
0.5
Trichophyton mentagrophytes
N/A
1.0
Candida albicans
N/A
1.0
Data for AN2718, a related benzoxaborole, is presented to illustrate the class's potent activity.[5]
Tavaborole shows effective MICs against the primary onychomycosis pathogens, T. rubrum and T. mentagrophytes.[6] Similarly, related benzoxaboroles demonstrate potent activity, suggesting a class-wide efficacy against relevant dermatophytes.[5]
Clinical Efficacy in Onychomycosis
While both compounds are potent antifungals, tavaborole has been extensively studied and approved specifically for topical treatment of onychomycosis. AN2690, as the active agent in crisaborole, has been primarily evaluated for inflammatory skin conditions, though its antifungal properties are well-documented.[7][8] The clinical success of a topical agent for onychomycosis depends not only on its antifungal activity but also on its ability to penetrate the dense keratin of the nail plate.[1]
Tavaborole's low molecular weight is a key physicochemical property that enhances its penetration through the human nail plate.[6][9] Studies have shown that tavaborole penetrates the nail significantly more effectively than older topical agents like ciclopirox.[6]
Pivotal Phase III Clinical Trial Results for Tavaborole (5% Solution) at Week 52
Endpoint
Tavaborole
Vehicle (Placebo)
P-value
Complete Cure
6.5% - 9.1%
0.5% - 1.5%
≤ .001
Mycological Cure
31.1% - 35.9%
7.2% - 12.2%
< .001
Completely or Almost Clear Nail + Mycological Cure
15.3% - 17.9%
1.5% - 3.9%
< .001
Complete Cure: 0% clinical involvement and negative mycology. Mycological Cure: Negative KOH and negative fungal culture. Data compiled from two large-scale Phase III studies.[10][11]
The clinical trial data for tavaborole demonstrates a statistically significant improvement over the vehicle in achieving complete and mycological cure.[10][11] While head-to-head clinical trials against AN2690 for onychomycosis are not available, the robust performance of tavaborole in these large-scale studies underscores its efficacy as a topical treatment. It is important to note that comparing efficacy across different clinical trials can be challenging due to variations in study design, patient populations, and endpoint definitions.[12][13]
Experimental Protocols
A. In Vitro Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution)
The determination of MIC values is standardized to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol is the reference method for filamentous fungi, including dermatophytes.[14][15]
Step-by-Step Protocol:
Antifungal Agent Preparation: Prepare a stock solution of the benzoxaborole compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate.[16]
Inoculum Preparation: Culture the fungal isolate (e.g., T. rubrum) on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation. Harvest the conidia and suspend them in sterile saline. Adjust the suspension to a specific concentration (e.g., 0.4 to 5 x 104 CFU/mL) using a spectrophotometer.
Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions.
Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (typically 4-7 days for dermatophytes).
Reading Results: Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes complete inhibition of fungal growth compared to the drug-free control well. This concentration is the MIC.
Caption: Workflow for CLSI M38-A2 Antifungal Susceptibility Testing.
B. Clinical Trial Design for Topical Onychomycosis Treatment
The design of Phase III clinical trials for onychomycosis is critical for evaluating the efficacy and safety of new topical agents.[12][13]
Key Design Elements:
Study Design: Randomized, double-blind, vehicle-controlled, multi-center study.[11]
Patient Population: Adults (e.g., 18-88 years) with a confirmed diagnosis of distal subungual onychomycosis, typically affecting 20% to 60% of the target great toenail.[10][11] Confirmation includes a positive KOH wet mount and a positive dermatophyte culture.
Treatment Regimen: Once-daily application of the active drug (e.g., tavaborole 5% solution) or a matching vehicle for a duration of 48 weeks.[11]
Primary Efficacy Endpoint: The primary outcome is typically "Complete Cure" at week 52 (4 weeks after the end of treatment). This is stringently defined as a completely clear nail (0% involvement) plus mycological cure (negative KOH and negative culture).[10]
Secondary Endpoints: Other important measures include mycological cure alone, and treatment success (e.g., ≤10% nail involvement plus mycological cure).[9][10]
Safety Assessment: Monitoring and reporting of all adverse events, with a focus on application site reactions such as erythema, exfoliation, and dermatitis.[10]
Caption: High-Level Design of a Phase III Onychomycosis Clinical Trial.
Conclusion and Future Directions
Both tavaborole and AN2690 are highly effective inhibitors of fungal leucyl-tRNA synthetase, representing a significant advancement in antifungal therapy. Tavaborole has proven its clinical utility for onychomycosis through rigorous Phase III trials, demonstrating superior nail penetration and statistically significant cure rates compared to placebo.[1][10] While AN2690 is primarily developed for inflammatory conditions, its intrinsic antifungal activity is potent and contributes to the overall profile of the benzoxaborole class.[17]
For drug development professionals, the success of tavaborole highlights key attributes for a successful topical onychomycosis treatment: a novel mechanism of action to overcome resistance, and optimized physicochemical properties for effective nail penetration. Future research could involve head-to-head trials of different benzoxaborole derivatives to delineate subtle differences in efficacy and safety. Additionally, exploring the use of these compounds in combination with other antifungal agents could provide synergistic effects and further improve clinical outcomes for this persistent and challenging fungal infection.
References
Markinson B, Ghannoum M, Winter T, Rycerz A, Rock F, Gupta AK. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. Journal of the American Podiatric Medical Association. 2018;108(1):12-19. [Link]
Jinna S, Finch J. Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy. 2015;9:6185-6190. [Link]
Gupta AK, Daigle D. An upcoming drug for onychomycosis: Tavaborole. Indian Dermatology Online Journal. 2015;6(3):221-223. [Link]
Foley K, Gupta AK. Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. SKINmed. 2015;13(6):443-447. [Link]
Clinical and Laboratory Standards Institute. CLSI M38-A2 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi: Approved Standard - Second Edition. ANSI Webstore. [Link]
Rich P, Vlahovic TC, Joseph WS, Zane LT, Hall SB, Lowe NG, Adigun CG. Clinical Trial Designs for Topical Antifungal Treatments of Onychomycosis and Implications on Clinical Practice. Cutis. 2017;100(4):259-264. [Link]
Rock FL, Mao W, Yaremchuk A, et al. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science. 2007;316(5832):1759-1761. [Link]
Palencia A, Liu Y, Li P, et al. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. 2015;10(10):2277-2285. [Link]
Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI document M38-A2. CLSI. 2008. [Link]
Elewski BE, Aly R, Baldwin SL, et al. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology. 2015;73(1):62-69.e2. [Link]
Chen L, Liu Y, Palencia A, et al. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. The FEBS Journal. 2011;278(18):3466-3475. [Link]
Rex JH, Ghannoum MA, Alexander BD, et al. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2. ScienceOpen. 2008. [Link]
Anacor Pharmaceuticals. FDA Approves Anacor Pharmaceuticals' KERYDIN™ (Tavaborole) Topical Solution, 5% for the Treatment of Onychomycosis of the Toenails. Fierce Biotech. 2014. [Link]
Elewski BE, Vlahovic TC, Korotzer A. Topical Treatment for Onychomycosis: Is it More Effective than the Clinical Data Suggests? The Journal of Clinical and Aesthetic Dermatology. 2016;9(11):34-39. [Link]
Rock F, et al. Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718, which is in Development for the Treatment of Tinea Pedis. ResearchGate. 2016. [Link]
Palencia A, Liu Y, Li P, et al. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. PubMed. 2015. [Link]
Rich P, Vlahovic TC, Joseph WS, et al. Clinical trial designs for topical antifungal treatments of onychomycosis and implications on clinical practice. PubMed. 2017. [Link]
Kumar A, Raj V, Kumar S, et al. Development and Evaluation of a Topical Antifungal Gel of Crisaborole for Atopic Dermatitis. Bio-Pharm-Ace Scholars. 2024. [Link]
Gupta AK, Hall S, Zane LT, Lipner SR, Rich P. Evaluation of the efficacy and safety of tavaborole topical solution, 5%, in the treatment of onychomycosis of the toenail in adults: a pooled analysis of an 8-week, post-study follow-up from two randomized phase 3 studies. Journal of Dermatological Treatment. 2018;29(1):44-48. [Link]
Tyagi C, Saxena C. Development and Evaluation of a Topical Antifungal Gel of Crisaborole for Atopic Dermatitis. Library Progress International. 2024;44(3):26248. [Link]
Rich P, Vlahovic TC, Joseph WS, et al. Clinical trial designs for topical antifungal treatments of onychomycosis and implications on clinical practice. ResearchGate. 2017. [Link]
U.S. Food and Drug Administration. Medical Devices and Clinical Trial Design for the Treatment or Improvement in the Appearance of Fungally-Infected Nails Guidance. FDA. 2016. [Link]
Chen YC, Liao YC, Lu PL, et al. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species. Antimicrobial Agents and Chemotherapy. 2016;60(11):6571-6577. [Link]
De Leseleuc M, et al. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. 2023. [Link]
Selvakumar MD. Crisaborole in dermatology. International Journal of Research in Dermatology. 2024. [Link]
Mayo Clinic. Crisaborole (Topical Application Route). [Link]
Salas-Ambrosio P, et al. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules. 2022. [Link]
Patel P, et al. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal. 2012. [Link]
Song Y, et al. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules. 2021. [Link]
Baker SJ, et al. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry. 2006. [Link]
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for 5-methylbenzo[c]oxaborol-1(3H)-ol Derivatives
This guide provides a comparative analysis of common in vitro cytotoxicity assays, offering a framework for selecting the most appropriate methods for evaluating 5-methylbenzo[c]oxaborol-1(3H)-ol derivatives. We will del...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of common in vitro cytotoxicity assays, offering a framework for selecting the most appropriate methods for evaluating 5-methylbenzo[c]oxaborol-1(3H)-ol derivatives. We will delve into the mechanistic basis of each assay, provide field-proven insights for experimental design, and present detailed protocols to ensure data integrity and reproducibility.
Introduction: The Unique Challenge of Benzoxaboroles
Benzoxaboroles are a novel class of boron-containing heterocyclic compounds that have garnered significant interest in drug discovery for their broad-spectrum antimicrobial and anti-inflammatory activities.[1][2] The parent molecule, 5-methylbenzo[c]oxaborol-1(3H)-ol, and its derivatives often exert their biological effects through a unique mechanism: the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] This mechanism ultimately leads to cell cycle arrest and programmed cell death (apoptosis).
Given this mode of action, assessing the cytotoxicity of new benzoxaborole derivatives is not merely a toxicity screen but a crucial part of understanding their efficacy and selectivity. An ideal assay battery will not only quantify cell death but also provide insights into the underlying cytotoxic mechanism (e.g., apoptosis vs. necrosis), guiding further lead optimization. This guide focuses on four workhorse assays, comparing their principles, applications, and limitations in the context of benzoxaborole research.
Strategic Assay Selection: What Are You Measuring?
The choice of a cytotoxicity assay is dictated by the specific biological question being asked. Are you measuring a reduction in metabolic activity as an indicator of viability? Or are you directly quantifying membrane integrity or the activation of cell death pathways? For a comprehensive profile of a novel benzoxaborole derivative, a multi-assay approach is recommended.
Here, we compare four common assays, each probing a different aspect of cellular health:
Caspase-Glo® 3/7 Assay: Measures a key hallmark of apoptosis.
Annexin V / Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.
The following diagram illustrates a logical workflow for employing these assays in a tiered screening approach.
Caption: A tiered workflow for cytotoxicity testing of novel compounds.
Comparative Analysis of Cytotoxicity Assays
The selection of an appropriate assay requires understanding its underlying principles, advantages, and potential pitfalls. The following table provides a high-level comparison.
Assay
Principle
Measures
Pros
Cons
Best For Benzoxaboroles?
MTT Assay
Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases.[3]
Indirect measure of cell number; potential for compound interference; endpoint assay.
Yes, as a primary screen for overall reduction in cell health and proliferation.[5][6]
LDH Release Assay
Quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon cell lysis.[7]
Loss of Membrane Integrity (Cytolysis)
High-throughput; allows for kinetic measurements from supernatant.
Serum LDH can cause high background; not specific for apoptosis vs. necrosis.[8]
Yes, to complement MTT and confirm cell death involves membrane damage.
Caspase-Glo® 3/7 Assay
A proluminescent substrate containing the DEVD sequence is cleaved by caspases-3 and -7, generating a light signal via luciferase.[9]
Apoptosis Executioner Caspase Activity
Highly sensitive, simple "add-mix-measure" protocol, suitable for HTS.[9][10]
Specific to apoptosis; may miss other cell death pathways.
Excellent, for confirming the expected apoptotic mechanism of action.
Annexin V / PI Staining
Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells. PI is a fluorescent dye that stains DNA in cells with compromised membranes.[11][12]
Apoptosis & Necrosis Differentiation
Provides detailed information on cell death stages; quantitative.
Requires flow cytometer; more complex protocol with wash steps.[13]
Ideal for in-depth mechanistic studies to precisely quantify the apoptotic population.
In-Depth Assay Protocols and Causality
Here we provide detailed, self-validating protocols. The inclusion of appropriate controls is critical for trustworthy data.
This assay is a reliable indicator of cell viability based on the metabolic activity of mitochondria.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[3][4]
Experimental Protocol
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the 5-methylbenzo[c]oxaborol-1(3H)-ol derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
Essential Controls:
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest compound concentration.
Untreated Control: Cells in medium only (represents 100% viability).
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[14]
Formazan Formation: Incubate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol) to each well to dissolve the crystals.[3] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product.
Experimental Protocol
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to use serum-free or low-serum medium during the final hours of incubation if high background from serum LDH is a concern.
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
Essential Controls:
Vehicle & Untreated Controls: As in MTT protocol.
Maximum LDH Release Control: Lyse untreated cells by adding 10 µL of a lysis solution (e.g., 10X Triton X-100) 30 minutes before supernatant collection. This represents 100% cytotoxicity.
Medium Background Control: Supernatant from wells with medium but no cells.
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abbkine, Cell Biolabs).[15][16] Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[8]
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[9] The assay reagent contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin) and luciferase. Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[9][10]
Experimental Protocol
Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT protocol.
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[17] Allow it to equilibrate to room temperature before use.
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[10][17]
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Annexin V / Propidium Iodide (PI) Staining Assay
This flow cytometry-based assay provides a robust method for distinguishing between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
Caption: Cellular states distinguished by Annexin V and PI staining.
Experimental Protocol
Cell Culture and Treatment: Induce apoptosis by treating cells with the benzoxaborole derivatives for the desired time. Include appropriate vehicle and positive controls.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 500 x g for 5 minutes.
Washing: Wash the cells once with cold 1X PBS, then once with 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).[11][12]
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution (e.g., 1 mg/mL).[12]
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Be sure to include single-stain controls for proper compensation setup.
Conclusion and Recommendations
For the comprehensive cytotoxic profiling of 5-methylbenzo[c]oxaborol-1(3H)-ol derivatives, a single assay is insufficient. We recommend a tiered approach:
Primary Screening: Utilize high-throughput assays like MTT and LDH release to determine the IC₅₀ values and get an initial indication of whether the compounds reduce cell viability and/or compromise membrane integrity.
Mechanistic Follow-up: For active compounds, employ the Caspase-Glo® 3/7 assay to confirm that cell death is occurring via the expected apoptotic pathway.
In-Depth Characterization: Use Annexin V/PI staining with flow cytometry for lead compounds to precisely quantify the induction of apoptosis versus necrosis and to study the kinetics of cell death.
This strategic combination of assays will provide a robust and multi-faceted understanding of the cytotoxic properties of novel benzoxaborole derivatives, enabling informed decisions in the drug development pipeline.
References
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of Medicinal Chemistry - ACS Publications. [Link]
Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Publishing. [Link]
Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]
In-vitro Filaricidal Activity and Toxicity of Selected Oxaboroles. Journal of Public Health in Developing Countries. [Link]
A Comparative Guide to the Analytical Validation of HPLC Methods for 5-methylbenzo[c]oxaborol-1(3h)-ol Quantification
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is underpinned by rigorous analytical scrutiny. For emerging therapeutic agents like 5-methylbenzo[...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is underpinned by rigorous analytical scrutiny. For emerging therapeutic agents like 5-methylbenzo[c]oxaborol-1(3h)-ol, a derivative of the versatile benzoxaborole scaffold, establishing a robust and reliable analytical method for its quantification is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of the analytical validation of a High-Performance Liquid Chromatography (HPLC) method for 5-methylbenzo[c]oxaborol-1(3h)-ol, grounded in the principles of scientific integrity and the latest regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This guide will not only detail the "what" and "how" of the validation process but also the "why," offering insights into the causality behind experimental choices and the interpretation of results.
The Regulatory Imperative: A Foundation of Trust
The validation of analytical methods is not merely a scientific exercise but a regulatory requirement. The International Council for Harmonisation (ICH), along with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure the quality and reliability of analytical data. The recently revised ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, moving from a one-time validation event to a continuous process of ensuring a method's fitness for purpose[4][5][6][7]. This guide is structured around the principles laid out in these pivotal documents.
A Proposed HPLC Method for 5-methylbenzo[c]oxaborol-1(3h)-ol Quantification
While specific methods for 5-methylbenzo[c]oxaborol-1(3h)-ol are not widely published, a robust starting point can be developed based on methods for similar benzoxaborole compounds, such as tavaborole[8][9][10][11]. The following hypothetical method serves as the basis for our validation discussion:
Parameter
Proposed Condition
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
Isocratic elution with a mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 75:25 v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
35°C
Detection
UV spectrophotometry at a wavelength of maximum absorbance (e.g., 265 nm)
Diluent
Mobile phase
The Pillars of Analytical Validation: A Step-by-Step Guide
The validation of an analytical procedure is a holistic process, with each parameter providing a different lens through which to view the method's performance. The following sections detail the experimental protocols and acceptance criteria for each validation characteristic.
Specificity: The Art of Discrimination
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[3][12].
Experimental Protocol:
Forced Degradation Studies: Subject a solution of 5-methylbenzo[c]oxaborol-1(3h)-ol to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Placebo Analysis: Analyze a placebo (a formulation without the active pharmaceutical ingredient, API) to ensure that no excipients interfere with the analyte peak.
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in both stressed and unstressed samples.
Acceptance Criteria:
The analyte peak should be well-resolved from any degradation products or placebo peaks.
The peak purity index should be close to 1, indicating that the analyte peak is spectrally homogeneous.
Linearity and Range: The Proportionality Principle
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[12].
Experimental Protocol:
Prepare a series of at least five standard solutions of 5-methylbenzo[c]oxaborol-1(3h)-ol at different concentrations, typically spanning 80% to 120% of the expected working concentration.
Inject each standard in triplicate.
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
The residuals should be randomly distributed around the regression line.
Accuracy: The Closeness to Truth
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
Prepare samples by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
Precision: The Measure of Agreement
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Reproducibility (Inter-laboratory Precision): This is assessed by having the method performed in different laboratories.
Acceptance Criteria:
The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Boundaries of Measurement
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[12][13].
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Acceptance Criteria:
The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness: The Method's Resilience
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
pH of the mobile phase (e.g., ± 0.2 units)
Organic composition of the mobile phase (e.g., ± 2%)
Column temperature (e.g., ± 5°C)
Flow rate (e.g., ± 0.1 mL/min)
Analyze the system suitability parameters and the assay results for each variation.
Acceptance Criteria:
The system suitability parameters should remain within the defined limits.
The assay results should not significantly differ from those obtained under the nominal conditions.
System Suitability: The Pre-flight Check
Before any samples are analyzed, a system suitability test is performed to ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
Inject a standard solution multiple times (e.g., five or six replicates).
Calculate the system suitability parameters.
Acceptance Criteria:
Tailing factor: ≤ 2.0
Theoretical plates: > 2000
%RSD of peak areas: ≤ 2.0
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the interconnectedness of the validation parameters.
Caption: A high-level overview of the analytical method validation workflow.
Caption: The interconnectedness of key analytical validation parameters.
Comparative Analysis with Alternative Techniques
While HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability, it is essential to consider alternative techniques for the quantification of 5-methylbenzo[c]oxaborol-1(3h)-ol, especially in different contexts such as bioanalysis or trace impurity analysis.
Technique
Advantages for 5-methylbenzo[c]oxaborol-1(3h)-ol Analysis
Disadvantages
HPLC-UV (This Guide)
Robust, reliable, and cost-effective for routine quality control.
Lower sensitivity compared to mass spectrometry; potential for interference in complex matrices.
Unparalleled sensitivity and selectivity, making it ideal for bioanalysis (e.g., in plasma or tissue) and trace impurity analysis.
Higher cost and complexity of instrumentation and method development.
The choice of analytical technique is ultimately driven by the specific application, the required sensitivity, and the complexity of the sample matrix. For routine quality control of the drug substance and drug product, a validated HPLC-UV method, as detailed in this guide, is often the most appropriate choice.
Conclusion: A Commitment to Quality
The analytical validation of an HPLC method for the quantification of a novel compound like 5-methylbenzo[c]oxaborol-1(3h)-ol is a multi-faceted process that demands a deep understanding of the underlying scientific principles and regulatory expectations. By systematically evaluating each validation parameter, from specificity to robustness, we build a comprehensive data package that demonstrates the method's suitability for its intended purpose. This not only ensures compliance with global regulatory standards but also instills confidence in the quality, safety, and efficacy of the final pharmaceutical product. The principles and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to navigate the critical path of analytical method validation.
[1] Executive Summary & Core Directive Do not dispose of 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 905710-76-1) or its residues down the drain. While benzoxaboroles exhibit improved hydrolytic stability compared to bo...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Core Directive
Do not dispose of 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 905710-76-1) or its residues down the drain.
While benzoxaboroles exhibit improved hydrolytic stability compared to boronic acids, they remain organoboron compounds. Municipal and industrial wastewater treatment plants are generally ineffective at removing elemental boron, which is phytotoxic to aquatic plant life and crops downstream.
The only validated disposal path is high-temperature incineration via a licensed hazardous waste contractor.
Before initiating disposal, validate the state of your material against this hazard profile. This compound is a pharmacophore often used in antimicrobial research; treat it as a bioactive agent.
GHS Classification
Hazard Type
Code
Description
Operational Implication
Acute Toxicity
H302
Harmful if swallowed.
Double-bag solids to prevent particulate inhalation/ingestion.
Mandatory: Safety goggles (ANSI Z87.1) during transfer.
Irritation
H315
Causes skin irritation.
Nitrile gloves (min 0.11mm thickness) required.
Respiratory
H335
May cause respiratory irritation.
All solid weighing/transfer must occur in a fume hood.
The Boron Factor
Unlike standard organic waste, the boron-carbon (B-C) bond and the cyclic oxaborole ring require specific thermal oxidation conditions to decompose fully into boric oxide (
) and carbon dioxide. Incomplete combustion can release boranes, though rare in modern incinerators.
Validation Step: Confirm your facility's waste stream flows to an incinerator, not a fuel-blending program, as high ash content (from Boron) can foul fuel-blending burners.
Strategic Segregation & Compatibility
Improper mixing of waste streams is the leading cause of container pressurization.
Chemical Class
Compatibility Status
Action
Strong Oxidizers (e.g., , Nitric Acid)
INCOMPATIBLE
Segregate. Oxidizers can cleave the oxaborole ring, generating exothermic heat and boric acid precipitates.
Strong Bases (e.g., NaOH)
Conditional
High pH opens the oxaborole ring to the boronic acid form. While not explosive, it alters chemical properties. Keep separate to maintain predictable waste profile.
Halogenated Solvents (e.g., DCM)
Compatible
Can be co-packed in "Halogenated Waste" streams if the benzoxaborole is in solution.
Containment: Transfer the solid material into a clear, sealable polyethylene bag.
Secondary Containment: Place the first bag inside a second bag (double-bagging). This prevents the "puff" of powder that often occurs when waste drums are compressed.
Labeling: Affix a hazardous waste tag.
Chemical Name: 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol.[3]
Applicability: HPLC waste, reaction byproducts dissolved in solvent.
Characterization: Identify the primary solvent carrier (e.g., Methanol, DMSO).
pH Check: Dip a pH strip into the waste.
If Neutral (pH 6-8): Proceed to step 3.
If Extreme (pH <2 or >10): Neutralize slowly to pH 7 to prevent degradation of the container or unexpected buffering effects with other wastes.
Segregation:
If solvent is Halogenated (DCM, Chloroform)
Pour into Halogenated Waste Carboy .
If solvent is Non-Halogenated (Acetone, Ethanol)
Pour into Organic Solvent Waste Carboy .
Labeling: List "Benzoxaborole derivative" as a trace contaminant (<5%) on the carboy tag.
Visual Workflow: Decision Logic
The following diagram illustrates the decision matrix for disposing of 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol.
Figure 1: Decision tree for segregating benzoxaborole waste streams. Note the strict prohibition of drain disposal.[4]
Emergency Spill Management
In the event of a benchtop spill (solid powder):
Isolate: Evacuate the immediate area of unnecessary personnel.
PPE: Don safety goggles, nitrile gloves, and a lab coat. If the powder is fine and aerosolized, use an N95 respirator.
Dry Clean Up: Do not wet the powder initially (this spreads the boron contamination).
Cover the spill with a dry absorbent pad or use a scoop/brush.
Place recovered solid into the Solid Waste bag.
Wet Polish: Once the bulk solid is removed, wipe the surface with a soap/water solution.
Why: Benzoxaboroles have higher water solubility than many organics.[5] Water is effective for final decontamination.
Dispose of these wipes as Solid Hazardous Waste .
Regulatory Context (RCRA)
Under the US EPA Resource Conservation and Recovery Act (RCRA):
Classification: 5-methylbenzo[c][1,2]oxaborol-1(3H)-ol is not explicitly P-listed or U-listed.
Determination: It is classified as a hazardous waste based on characteristics if mixed with solvents (Ignitability D001) or due to toxicity profiles requiring incineration.
Generator Status: As a researcher, you are likely operating under "Satellite Accumulation Area" (SAA) rules.
Rule: You must move full containers to the central accumulation area within 3 days.
Rule: Containers must remain closed unless adding waste.[6][7]
References
United States Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Generator Regulations. Retrieved from [Link]
Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds."[8] Future Medicinal Chemistry, 1(7), 1275-1288. (Context on Boron Pharmacophore Stability).
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Personal protective equipment for handling 5-methylbenzo[c][1,2]oxaborol-1(3h)-ol
A Comprehensive Guide to the Safe Handling of 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol For Researchers, Scientists, and Drug Development Professionals The benzoxaborole scaffold is a cornerstone in modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Safe Handling of 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol
For Researchers, Scientists, and Drug Development Professionals
The benzoxaborole scaffold is a cornerstone in modern medicinal chemistry, leading to the development of novel therapeutics. As a key building block, 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol is increasingly utilized in research and development. This guide provides essential, in-depth technical information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol is the foundation of safe laboratory practice. This compound is classified with the signal word "Warning" and is associated with the following hazards:
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[3]
May cause respiratory irritation (H335): Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[3]
Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the potential for dust generation, and the proximity to other laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to mitigate the risks associated with handling 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol. The following table summarizes the recommended PPE:
PPE Category
Item
Specifications and Rationale
Hand Protection
Chemical-resistant gloves
Nitrile or Butyl Rubber Gloves: While specific permeation data for 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol is not available, nitrile gloves offer good resistance to a range of organic solids and weak acids.[4][5][6] For prolonged handling or in the case of a spill, butyl rubber gloves provide superior protection against a wider array of chemicals.[7][8] Always inspect gloves for any signs of degradation or punctures before use.[2]
Eye and Face Protection
Safety goggles with side shields or a face shield
Chemical Splash Goggles: These are essential to protect the eyes from dust particles and accidental splashes.[2] Face Shield: Should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or spill clean-up.[9]
Body Protection
Laboratory coat
A fully-buttoned lab coat provides a barrier against accidental skin contact with the compound.
Respiratory Protection
Dust mask or respirator
N95 Dust Mask: Recommended when handling the solid compound outside of a fume hood to minimize inhalation of dust particles. Respirator: For larger quantities or in situations with significant aerosolization potential, a respirator with an appropriate cartridge should be used in accordance with your institution's safety protocols.
Engineering Controls and Safe Handling Practices
Engineering controls are the first line of defense in minimizing exposure.
Chemical Fume Hood: All weighing and handling of 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol should be performed in a certified chemical fume hood to control dust and potential vapors.[10]
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[11]
Safe Handling Workflow:
The following diagram outlines the standard operating procedure for the safe handling of 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol from receipt to disposal.
Caption: Workflow for the safe handling of 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol.
Storage and Stability
Proper storage is essential to maintain the integrity of 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol and prevent accidents.
Container: Keep the compound in a tightly sealed, clearly labeled container.
Conditions: Store in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is recommended.
Incompatibilities: Avoid storage with strong oxidizing agents.
While benzoxaboroles are generally stable in air and water, they can undergo thermal decomposition at high temperatures. This decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and oxides of boron.
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Cleanup:
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
PPE: Don the appropriate PPE, including a respirator if necessary.
Contain and Absorb: For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled hazardous waste container.[12] For solutions, cover with an inert absorbent material, such as vermiculite or sand, and then collect into a waste container.
Decontaminate: Clean the spill area with soap and water.
Exposure First Aid:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.[11]
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.
Inhalation: Move the individual to fresh air at once.[10][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
Disposal Plan
The disposal of 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol and its associated waste must comply with all local, state, and federal regulations.
Waste Collection: All solid waste and contaminated materials (e.g., gloves, absorbent pads) should be collected in a clearly labeled, sealed hazardous waste container.[2]
Aqueous Waste: Do not dispose of solutions containing this compound down the drain. Organoboron compounds can be harmful to aquatic life. Collect all aqueous waste in a labeled hazardous waste container.
Professional Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12]
Neutralization: While some boronic acids can be neutralized with a mild base like sodium bicarbonate, this should only be performed by trained personnel with explicit approval from their EHS office, as it can be an exothermic reaction and may not be suitable for all waste streams.[1][12]
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while handling 5-methylbenzo[c][1][2]oxaborol-1(3h)-ol. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.
References
How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley. [Link]
Boric acid. (2022, April 29). #1 Science Forum For Lab Technicians. [Link]
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH. [Link]
Butyl Gloves. (2025, June 22). The Glove Guru. [Link]
Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. [Link]
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia. [Link]
OSHA Glove Selection Chart. (n.d.). University of Pittsburgh EHS. [Link]
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. [Link]
Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024, September 14). AIBON SAFETY. [Link]
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). HandCare. [Link]
Splashed a poison in your eye? (n.d.). Poison Control. [Link]
First Aid: Chemical Exposure. (n.d.). UMass Memorial Health. [Link]
CHEMICAL RESISTANCE OF RUBBERS. (n.d.). Advanced Industrial Products. [Link]
First Aid Procedures For Chemical Hazards. (2022, January 31). Workplace Material Handling & Safety. [Link]
Emergency management: chemical burns. (2018, November 9). Community Eye Health Journal. [Link]
Chemical splash in the eye: First aid. (2024, August 10). Mayo Clinic. [Link]
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. (n.d.). EPA. [Link]
NEUTRALIZATION OF FLUOROBORATE WASTES FROM ELECTRICAL INDUSTRY. (n.d.). Environment Protection Engineering. [Link]
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. (n.d.). EPA. [Link]
A Comparison of Methods for Boron Removal From Flowback and Produced Waters. (2014, September 12). Journal of Petroleum Technology. [Link]
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]